1-(Benzyloxymethyl)tri(ethylene glycol)
Description
Propriétés
Numéro CAS |
118917-64-9 |
|---|---|
Formule moléculaire |
C14H22O5 |
Poids moléculaire |
270.325 |
Nom IUPAC |
2-[2-[2-(phenylmethoxymethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-13-19-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Clé InChI |
GRUCOFXCAHRLFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COCOCCOCCOCCO |
Synonymes |
1-(BENZYLOXYMETHYL)TRI(ETHYLENE GLYCOL) |
Origine du produit |
United States |
Analytical and Structural Characterization of 1-(Benzyloxymethyl)tri(ethylene glycol): Molecular Weight Dynamics and Bioconjugation Workflows
Executive Summary
In modern biotherapeutics, the precision of linker chemistry dictates the pharmacokinetic success and analytical clarity of drug conjugates. This technical guide provides an in-depth analysis of 1-(Benzyloxymethyl)tri(ethylene glycol), a monodisperse discrete PEG (dPEG) derivative. With an exact molecular weight of 270.32 g/mol , this molecule bypasses the analytical bottlenecks associated with polydisperse polymers, offering absolute stoichiometric control during bioconjugation workflows.
Physicochemical Profiling and Molecular Weight Causality
The exact molecular weight of a conjugation linker is not merely a descriptive statistic; it is the mathematical foundation of stoichiometric control. 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) possesses a molecular formula of C14H22O5, translating to an average1[1].
Unlike traditional polymeric PEGs, which exist as a Gaussian distribution of chain lengths, this dPEG is a single chemical entity. This monodispersity is critical: when conjugating this linker to an Active Pharmaceutical Ingredient (API), the exact mass allows for precise molar equivalent calculations, preventing the over-labeling or under-labeling that frequently plagues polydisperse PEGylation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) |
| CAS Registry Number | 118917-64-9 |
| Molecular Formula | C14H22O5 |
| Average Molecular Weight | 270.32 g/mol |
| Monoisotopic Mass | 270.1467 Da |
| Density | 1.134 g/mL (at 25 °C) |
| Refractive Index | 1.513 |
Structural Causality in Drug Development
The architecture of 1-(Benzyloxymethyl)tri(ethylene glycol) is intentionally designed for orthogonal synthesis in drug development.
-
The Benzyloxymethyl Anchor : The benzyl ether serves a dual purpose. Chemically, it acts as a robust protecting group that withstands basic and mildly acidic conditions, preventing unwanted polymerization or side reactions at the terminal hydroxyl. Analytically, the aromatic ring provides a lipophilic anchor, enhancing the retention of the otherwise highly hydrophilic PEG chain on reverse-phase chromatography columns during intermediate purification.
-
The Tri(ethylene glycol) Core : The PEG3 chain imparts necessary hydrophilicity, reducing the immunogenicity of the final bioconjugate and increasing its hydrodynamic radius to prolong systemic circulation.
Analytical Workflows for Molecular Weight Verification
Validating the molecular weight of PEGylated intermediates requires high-resolution mass spectrometry. Traditional 2[2]. However, the discrete nature of 1-(Benzyloxymethyl)tri(ethylene glycol) enables definitive intact mass analysis.
Protocol: LC-MS Verification of Molecular Weight
Objective: Confirm the exact monoisotopic mass (270.1467 Da) and assess compound purity through a self-validating chromatographic system.
-
Sample Preparation : Dilute the compound to 10 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, driving the ionization equilibrium toward the [M+H]+ state, which is critical for detecting the exact mass without relying on unpredictable sodium or potassium adducts.
-
-
Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.
-
Causality: The gradient ensures that any truncated PEG impurities (e.g., PEG2 derivatives) elute earlier than the target compound, validating the purity of the sample.
-
-
Ionization & Acquisition : Utilize Electrospray Ionization (ESI) in positive mode with a capillary voltage of 3.0 kV. Scan the m/z range of 100-1000 using an Orbitrap or TOF analyzer.
-
Self-Validation (Data Analysis) : Extract the chromatogram for m/z 271.15 ([M+H]+). The presence of a single sharp peak at this m/z, coupled with the absence of a Gaussian mass distribution, self-validates the monodispersity and the 270.32 g/mol average molecular weight of the compound.
Fig 1: LC-MS workflow for verifying the 270.32 g/mol molecular weight of the PEG3 derivative.
Experimental Protocol: Deprotection and Bioconjugation Workflow
To utilize this molecule as a linker, the benzyl protecting group must be selectively removed to expose the reactive hydroxyl group.
Protocol: Catalytic Hydrogenolysis and Activation
Objective: Cleave the benzyl ether to yield free PEG3-diol, followed by activation for amine-reactive conjugation, utilizing mass shifts for step-by-step validation.
-
Reaction Setup : Dissolve 1-(Benzyloxymethyl)tri(ethylene glycol) (1.0 eq) in anhydrous methanol (0.1 M) under an inert argon atmosphere.
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Causality: The Pd/C provides an active surface area for hydrogen gas to selectively cleave the benzylic C-O bond via hydrogenolysis, leaving the aliphatic PEG ether linkages completely intact.
-
-
Hydrogenation : Purge the flask with H2 gas and maintain under a hydrogen balloon at ambient temperature for 12 hours.
-
In-Process Self-Validation : At 6 hours, extract a 10 µL aliquot, filter, and subject it to ESI-MS. The reaction self-validates through a distinct mass shift: the complete disappearance of the 271.15 m/z peak and the emergence of a 181.10 m/z peak ([M+H]+ for the deprotected PEG3) dictates whether the reaction has reached quantitative conversion.
-
Filtration & Concentration : Filter the mixture through a tightly packed Celite pad.
-
Causality: Celite traps sub-micron palladium particulates that would otherwise catalyze unwanted side reactions during downstream activation. Evaporate the filtrate under reduced pressure.
-
-
Activation : React the exposed hydroxyl group with N,N'-Disuccinimidyl carbonate (DSC) and triethylamine to form an amine-reactive NHS ester, ready for 3[3].
Fig 2: Experimental pathway from the protected PEG3 derivative to API bioconjugation.
References
- Title: 1-(BENCILOXIMETIL)TRI(ETILENGLICOL)
- Source: PubMed (NIH)
- Title: A Comparative Guide to Confirming Site-Specific PEGylation: A Focus on Mass Spectrometry Source: BenchChem URL
Sources
Chemical Properties and Application Workflows of 1-(Benzyloxymethyl)tri(ethylene glycol) in Bioconjugation
Executive Summary
In the rapidly advancing fields of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and targeted nanotherapeutics, the selection of an optimal linker is as critical as the payload itself. 1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG) is a highly versatile, monodisperse discrete PEG (dPEG) building block [1]. By featuring a tri(ethylene glycol) core mono-protected with a benzyloxymethyl (BOM) group, this molecule offers a robust orthogonal protection strategy. This whitepaper provides an in-depth technical analysis of BOM-TEG, detailing its physicochemical properties, the mechanistic causality behind its orthogonal deprotection, and self-validating protocols for its integration into complex bioconjugation workflows.
Physicochemical Profiling & Structural Advantages
Unlike polymeric PEGs, which exist as a mixture of chain lengths (polydisperse), BOM-TEG is a discrete molecule with an exact molecular weight. This exactness is critical for regulatory compliance and batch-to-batch reproducibility in drug development.
Causality of Linker Length: The choice of a three-unit PEG (TEG) spacer is highly intentional. It imparts sufficient aqueous solubility to hydrophobic payloads without introducing a massive hydrodynamic radius. Large polymeric PEGs can sterically hinder receptor binding or impede cellular penetration; TEG strikes the optimal balance between hydrophilicity and compactness [2].
Causality of the BOM Group: Standard benzyl (Bn) ethers are common protecting groups for alcohols, but their removal often requires harsh Lewis acids or prolonged, high-pressure hydrogenation that can reduce sensitive double bonds in a drug payload. The BOM group (an acetal-type ether) is significantly more labile under specific catalytic conditions, allowing for orthogonal deprotection strategies that preserve the integrity of complex molecular architectures [3].
Table 1: Quantitative Physicochemical Properties of BOM-TEG
| Property | Value / Specification |
| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) |
| CAS Number | 118917-64-9 |
| Molecular Formula | C₁₄H₂₂O₅ |
| Molecular Weight | 270.32 g/mol |
| Density | ~1.134 g/mL at 25 °C |
| Refractive Index | n20/D 1.513 |
| Appearance | Colorless to pale yellow viscous liquid |
Mechanistic Insights: BOM Protection and Orthogonal Cleavage
The benzyloxymethyl (BOM) group masks the terminal hydroxyl of the TEG chain as an acetal ether ( PhCH2−O−CH2−O−R ). The causality behind its mild cleavage lies in its unique two-step degradation pathway.
During catalytic hydrogenolysis, the palladium catalyst specifically targets the benzyl-oxygen bond. The cleavage of this bond yields toluene and a highly unstable hemiacetal intermediate. Because hemiacetals are thermodynamically unstable at room temperature, this intermediate spontaneously decomposes. This cascade reaction releases formaldehyde gas and the free hydroxyl group of the TEG chain, driving the reaction to completion without the need for harsh acidic or basic conditions [4].
Figure 1: Mechanistic pathway of BOM ether deprotection via catalytic hydrogenolysis.
Application Workflows in Bioconjugation
In the convergent synthesis of ADCs or amphiphilic block copolymers [5], BOM-TEG acts as a critical bridge. The workflow typically involves coupling the free hydroxyl end of BOM-TEG to a hydrophobic payload, purifying the intermediate, and subsequently unmasking the BOM-protected end for further functionalization (e.g., conversion to an NHS-ester or maleimide for antibody conjugation).
Figure 2: Sequential workflow for utilizing BOM-TEG in payload bioconjugation.
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logically sound, self-validating system. The following methodologies detail the integration and deprotection of BOM-TEG.
Protocol 1: Payload Conjugation via Steglich Esterification
This protocol details the attachment of the free hydroxyl of BOM-TEG to a carboxylic acid-bearing payload.
Causality of Reagent Choice: N,N′-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of the payload by forming an O-acylisourea intermediate. However, this intermediate can undergo a deleterious O-to-N acyl shift. We introduce 4-Dimethylaminopyridine (DMAP) because it acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium species. This species efficiently reacts with the free hydroxyl of the BOM-TEG linker, ensuring high yields and preventing side reactions.
-
Preparation: Dissolve the carboxylic acid payload (1.0 eq) and BOM-TEG (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the payload's mass peak and the emergence of the [M+H]+ peak corresponding to the BOM-TEG-Payload conjugate validates the coupling. Furthermore, the precipitation of dicyclohexylurea (DCU) as a white solid serves as a visual, real-time indicator of successful carbodiimide activation.
-
Workup: Filter the DCU byproduct. Wash the organic filtrate with 0.1 M HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.
Protocol 2: Orthogonal Deprotection of the BOM Group
This protocol outlines the mild hydrogenolytic cleavage of the BOM group to unmask the terminal TEG hydroxyl.
Causality of Experimental Design: By utilizing the benzyloxymethyl architecture, the initial hydrogenolysis generates an unstable hemiacetal that spontaneously decomposes at room temperature. This cascade mechanism allows for milder reaction conditions (1 atm H2 , room temperature) compared to standard benzyl ethers, preserving sensitive functional groups (like the newly formed ester bond) on the conjugated payload.
-
Preparation: Dissolve the BOM-TEG-Payload conjugate in degassed Methanol or Ethyl Acetate.
-
Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a continuous flow of argon to prevent auto-ignition.
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas ( H2 ) using a balloon (1 atm). Stir vigorously at room temperature for 2-4 hours.
-
Self-Validating System: 1H NMR spectroscopy provides a definitive self-validating readout. The complete disappearance of the benzylic methylene protons (typically a singlet around δ 4.6–4.8 ppm) and the aromatic protons ( δ 7.3 ppm) confirms the total cleavage of the BOM group. The concurrent appearance of a broad singlet for the newly liberated hydroxyl proton validates the successful unmasking of the TEG chain.
-
Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the deprotected TEG-Payload conjugate.
References
-
ChemWhat. "1-(BENCILOXIMETIL)TRI(ETILENGLICOL) CAS#: 118917-64-9 Properties." ChemWhat Database. Available at:[Link]
-
National Institutes of Health (PMC). "A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
ACS Applied Bio Materials. "Polymer-Based Dual-Responsive Self-Emulsifying Nanodroplets as Potential Carriers for Poorly Soluble Drugs." American Chemical Society. Available at: [Link]
An In-depth Technical Guide to Determining the Solubility Profile of 1-(Benzyloxymethyl)tri(ethylene glycol) in Organic Solvents
Introduction: The Critical Role of Solubility in Scientific Research and Development
1-(Benzyloxymethyl)tri(ethylene glycol) is a molecule of interest in various research and development applications, including its potential use as a linker in bioconjugation, a building block in materials science, or a solubilizing agent in drug delivery systems. A thorough understanding of its solubility profile in a range of organic solvents is paramount for its effective application. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility and provide detailed, field-proven methodologies for its empirical determination.
The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] 1-(Benzyloxymethyl)tri(ethylene glycol) possesses both a nonpolar benzyloxymethyl group and a polar tri(ethylene glycol) chain, suggesting a nuanced solubility profile across solvents of varying polarities. This guide will equip you with the tools to experimentally quantify this behavior.
Predictive Analysis of Solubility
Before embarking on experimental determination, a qualitative prediction based on the molecular structure can be insightful. The molecule's structure features:
-
A polar tri(ethylene glycol) chain: This portion of the molecule is capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar protic and aprotic solvents.
-
A nonpolar benzyloxymethyl group: This aromatic and ether-containing moiety will contribute to solubility in nonpolar and moderately polar solvents through van der Waals forces and dipole-dipole interactions.
Based on this, we can hypothesize that 1-(Benzyloxymethyl)tri(ethylene glycol) will exhibit good solubility in a broad range of solvents, from moderately polar to polar. However, its solubility in highly nonpolar solvents like hexanes may be limited due to the dominant polarity of the tri(ethylene glycol) chain. Conversely, its solubility in highly polar, aqueous systems might be influenced by the hydrophobic benzyl group.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Guide
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1][2] This technique involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for this quantification.[1][3][4]
The Shake-Flask Method: Achieving Equilibrium
The core principle of the shake-flask method is to allow a system of excess solid solute and a solvent to reach thermodynamic equilibrium.
Experimental Protocol:
-
Preparation of Solvent Vials: Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into a series of appropriately sized glass vials.
-
Addition of Excess Solute: Add an excess amount of 1-(Benzyloxymethyl)tri(ethylene glycol) to each vial. "Excess" means that a visible amount of undissolved solid remains after the equilibration period.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[1]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is crucial and is best achieved by centrifugation to pellet the excess solid, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[1][4]
-
Sample Preparation for Analysis: The clear, filtered supernatant is the saturated solution. This solution will likely need to be diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the linear range of the analytical method.
Causality Behind Experimental Choices:
-
Extended Equilibration Time: A duration of 24-72 hours is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.
-
Centrifugation and Filtration: This two-step process ensures the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of the solubility.[5] The choice of a chemically inert filter prevents the analyte from adsorbing to the filter material, which would cause an underestimation of solubility.[5]
Workflow for the Shake-Flask Method:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[3] To accurately determine the concentration of 1-(Benzyloxymethyl)tri(ethylene glycol) in the saturated solutions, a validated HPLC method with a calibration curve is essential.
Experimental Protocol:
-
HPLC Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase will likely be a gradient of water and a polar organic solvent like acetonitrile or methanol. A UV detector set to an appropriate wavelength for the benzyl chromophore (e.g., ~254 nm) should be used.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1-(Benzyloxymethyl)tri(ethylene glycol) of known concentrations in a suitable solvent (e.g., the mobile phase). These standards should bracket the expected concentration of the diluted saturated samples.
-
Generation of a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus the concentration to generate a calibration curve. The curve should have a linear regression with a correlation coefficient (R²) of >0.99.
-
Analysis of Saturated Samples: Inject the diluted saturated samples into the HPLC system and record the peak areas.
-
Calculation of Solubility: Using the equation of the line from the calibration curve, calculate the concentration of the diluted samples. Then, factor in the dilution to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.
Workflow for HPLC Quantification:
Caption: Workflow for quantification of solubility by HPLC.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table. This allows for easy comparison of the solubility of 1-(Benzyloxymethyl)tri(ethylene glycol) across different organic solvents.
Table 1: Illustrative Solubility Profile of 1-(Benzyloxymethyl)tri(ethylene glycol) at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |
| Hexane | 1.88 | < 1 | Insoluble |
| Toluene | 2.38 | 50 | Soluble |
| Diethyl Ether | 4.34 | > 200 | Freely Soluble |
| Ethyl Acetate | 6.02 | > 200 | Freely Soluble |
| Acetone | 20.7 | > 200 | Freely Soluble |
| Isopropanol | 19.9 | > 200 | Freely Soluble |
| Ethanol | 24.5 | > 200 | Freely Soluble |
| Acetonitrile | 37.5 | > 200 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Freely Soluble |
| Water | 80.1 | 15 | Sparingly Soluble |
Note: The data in this table are for illustrative purposes to demonstrate how results should be presented and are not experimentally determined values.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility profile of 1-(Benzyloxymethyl)tri(ethylene glycol) in a variety of organic solvents. By combining the reliable shake-flask method for achieving equilibrium with the precision of HPLC for quantification, researchers can obtain accurate and reproducible solubility data. This information is critical for the successful application of this compound in diverse scientific and industrial settings. The principles and methodologies outlined herein are broadly applicable to the solubility determination of other novel compounds, providing a foundational approach for physicochemical characterization in research and development.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Benchchem. General Experimental Protocol for Determining Solubility.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3016-3023.
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
- Rizi, A., & Kihlman, M. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
- Nawaz, T., & Wagner, H.-J. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. SCIRP.
- Bergström, C. A., & Larsson, P. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570.
- Sigma-Aldrich.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
Sources
1-(Benzyloxymethyl)tri(ethylene glycol) [CAS 118917-64-9]: A Comprehensive Technical Guide on Safety, Properties, and Advanced Macrocycle Synthesis
Executive Summary
In the landscape of advanced drug delivery and supramolecular chemistry, the precision of molecular building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) is a specialized, orthogonally protected PEG derivative that serves as a critical linchpin in the synthesis of functionalized macrocycles and branched polymer conjugates.
Unlike standard linear PEGs, this molecule features a triethylene glycol backbone with a strategically placed benzyloxymethyl branch. As a Senior Application Scientist, I leverage this structural asymmetry to synthesize "lariat" crown ethers and targeted drug conjugates. The benzyl ether provides robust protection against nucleophilic attack during macrocycle cyclization, allowing researchers to subsequently reveal a reactive hydroxymethyl handle for API conjugation. This guide details the physicochemical profiling, safety data, and self-validating experimental protocols required to utilize this compound effectively.
Physicochemical Profiling & Structural Logic
The utility of 1-(Benzyloxymethyl)tri(ethylene glycol) stems from its unique physicochemical properties. The molecule acts as a hydrophilic, flexible spacer with a lipophilic, base-stable protecting group.
Quantitative Data Summary
The following table summarizes the critical physicochemical and safety parameters of the compound, synthesized from authoritative chemical catalogs including 1 [1] and 2[2].
| Property | Value |
| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) |
| CAS Number | 118917-64-9 |
| Molecular Formula | C₁₄H₂₂O₅ |
| Molecular Weight | 270.32 g/mol |
| Density ( d ) | 1.134 g/mL |
| Refractive Index ( nD20 ) | 1.5130 |
| Flash Point | >110°C (>230°F) |
| Hazard Classification | Irritant (Xi) |
Mechanistic Causality: The choice of a benzyl protecting group is highly intentional. During the synthesis of crown ethers (e.g., reacting the terminal hydroxyls with a di-electrophile like a polyethylene glycol ditosylate), the reaction requires strong bases (like NaH or t-BuOK). Ester-based protecting groups would hydrolyze under these conditions, but the benzyl ether remains completely stable.
Safety Data Sheet (SDS) & Handling Protocols
According to standard safety classifications [1], 1-(Benzyloxymethyl)tri(ethylene glycol) is classified as an Irritant (Xi) . While it is a stable compound with a high flash point (>110°C), it is incompatible with strong oxidizing agents.
Self-Validating Safety Protocol
To ensure trustworthiness and laboratory safety, handling must follow a self-validating system:
-
Engineering Controls Validation: Before opening the reagent, verify that the chemical fume hood face velocity is between 80–100 fpm.
-
PPE Deployment: Don nitrile gloves (check for micro-tears), splash-proof chemical goggles, and a standard laboratory coat.
-
Storage Integrity Check: Store the compound in a cool, dry environment. Before use, visually inspect the liquid; it should be clear. Any discoloration or peroxide formation (testable via starch-iodide paper, given the ether linkages) indicates degradation.
Experimental Methodologies: Deprotection and Conjugation
Once the 1-(Benzyloxymethyl)tri(ethylene glycol) has been incorporated into a macrocycle or polymer chain, the benzyl group must be cleaved to reveal the primary hydroxyl group for drug conjugation. The following is a field-proven, self-validating protocol for catalytic hydrogenolysis and subsequent activation.
Step-by-Step Protocol
Phase 1: Catalytic Hydrogenolysis (Deprotection)
-
Preparation: Dissolve the benzylated intermediate (1.0 eq) in anhydrous methanol (0.1 M concentration) within a heavy-walled reaction flask.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst at 10% w/w relative to the substrate. Caution: Pd/C is pyrophoric; add under an argon blanket.
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x). Evacuate again and backfill with Hydrogen gas (H₂).
-
Reaction: Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.
-
Self-Validation (Critical): Do not proceed based on time alone. Monitor the reaction via LC-MS. The reaction is only validated as complete when the starting material mass (e.g., m/z 271.3 [M+H]+ for the raw monomer) is entirely replaced by the deprotected mass ( m/z 181.2 [M+H]+ ). This prevents unreactive protected species from contaminating the API conjugation step.
-
Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with excess methanol.
-
Concentration: Evaporate the solvent under reduced pressure to yield the deprotected hydroxymethyl intermediate.
Phase 2: Hydroxyl Activation & API Conjugation
-
Activation: Dissolve the deprotected intermediate in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and p -toluenesulfonyl chloride (1.5 eq) at 0°C to convert the hydroxyl into a reactive tosylate leaving group.
-
Conjugation: Introduce the nucleophilic API (e.g., an amine-containing targeting peptide) to the tosylated intermediate in the presence of a mild base (K₂CO₃) in acetonitrile. Heat to 60°C until conjugation is complete (verified via HPLC).
Workflow Visualization
The following diagram maps the logical progression from the protected starting material to the final targeted drug conjugate, illustrating the core mechanistic pathway.
Workflow for deprotection and API conjugation of 1-(Benzyloxymethyl)tri(ethylene glycol).
References
- Alfa Chemistry. "CAS 118-92-9 N,N-Dimethyl octanamide - Alfa Chemistry" (Contains associated catalog data for CAS 118917-64-9). Alfa Chemistry Catalog.
- Sigma-Aldrich. "Aldrich Polymer Products: CD-Catalog and Reference Guide". Scribd / Sigma-Aldrich.
- ChemWhat. "1-(BENCILOXIMETIL)TRI(ETILENGLICOL) CAS#: 118917-64-9". ChemWhat Database.
Sources
Structural Analysis of 1-(Benzyloxymethyl)tri(ethylene glycol) by ¹H-NMR Spectroscopy
Scientific Context & Molecular Architecture
1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) is a highly specialized, monoprotected polyethylene glycol (PEG) derivative. It serves as a critical building block in the synthesis of advanced crown ethers, functionalized polymeric supports, and orthogonal PEGylation strategies .
Unlike standard benzyl (Bn) ethers, this molecule utilizes a benzyloxymethyl (BOM) protecting group. The BOM group features an acetal linkage (–O–CH₂–O–) that allows for selective cleavage under specific conditions (e.g., mild Lewis acids or catalytic hydrogenolysis), preserving other sensitive moieties during complex heterobifunctional synthesis .
The molecular formula is C₁₄H₂₂O₅, and its architecture can be divided into four distinct proton environments:
-
The Aromatic Ring: The terminal phenyl group.
-
The BOM Core: The benzyl methylene (Ph–CH₂–O) and the acetal methylene (O–CH₂–O).
-
The TEG Chain: Twelve protons across the tri(ethylene glycol) backbone.
-
The Terminal Hydroxyl: A single labile proton capable of hydrogen bonding.
Structural validation relies heavily on identifying the distinct acetal protons, which resonate significantly downfield compared to standard ether methylenes due to the combined electron-withdrawing effects of two adjacent oxygen atoms .
Figure 2: Causality of 1H-NMR chemical shifts in 1-(Benzyloxymethyl)tri(ethylene glycol).
Experimental Methodology: A Self-Validating Protocol
A robust NMR protocol does not merely acquire data; it actively tests hypotheses. The following step-by-step methodology is designed as a self-validating system to definitively prove the BOM linkage and isolate the terminal hydroxyl signal from the TEG envelope.
Step 1: Sample Preparation
-
Action: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because its low polarity prevents excessive hydrogen bonding with the analyte, allowing the terminal –OH proton to appear as a distinct, albeit broad, signal rather than rapidly exchanging and vanishing (as it would in protic solvents like Methanol-d₄). TMS provides a reliable 0.00 ppm internal reference.
Step 2: 1D ¹H-NMR Acquisition
-
Action: Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (zg30) on a 400 MHz or 500 MHz spectrometer.
-
Parameters: Set the Relaxation Delay (D1) to 2.0 seconds and Number of Scans (NS) to 16.
-
Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (T₁) of the small molecule protons. This is critical for accurate integration, which is the primary metric used to distinguish the 12H TEG envelope from the 2H acetal and 2H benzyl signals.
Step 3: D₂O Exchange (Self-Validation)
-
Action: Add 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the 1D spectrum.
-
Causality: The labile terminal hydroxyl proton (–OH) will undergo rapid chemical exchange with the deuterium pool (yielding –OD). The signal at ~2.60 ppm will disappear in the post-shake spectrum, definitively proving its identity and confirming that the molecule is monoprotected rather than bis-protected.
Figure 1: Step-by-step NMR validation workflow for 1-(Benzyloxymethyl)tri(ethylene glycol).
Quantitative Data Presentation & Signal Causality
The structural proof of 1-(Benzyloxymethyl)tri(ethylene glycol) hinges on the differentiation between the benzyl methylene and the acetal methylene. The table below summarizes the quantitative data and the underlying quantum mechanical causality for each chemical shift .
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Causality |
| Aromatic (Ph) | 7.25 – 7.38 | Multiplet (m) | 5H | Deshielded by the diamagnetic anisotropy (ring current) of the benzene π-electron cloud. |
| Acetal (–O–CH₂–O–) | 4.78 | Singlet (s) | 2H | Highly deshielded. The carbon is bonded to two highly electronegative oxygen atoms, drastically reducing the magnetic shielding of the attached protons. |
| Benzyl (Ph–CH₂–O–) | 4.62 | Singlet (s) | 2H | Deshielded by both the adjacent oxygen atom and the inductive/anisotropic effects of the adjacent phenyl ring. |
| TEG Chain (–CH₂–O–) | 3.55 – 3.75 | Multiplet (m) | 12H | Bulk envelope of ethylene glycol methylenes. The electronegativity of the ether oxygens shifts them downfield relative to standard alkanes. |
| Hydroxyl (–OH) | 2.60 | Broad Singlet (br s) | 1H | Chemical shift varies with concentration and hydrogen bonding. Disappears upon D₂O exchange due to rapid proton/deuteron swapping. |
Differentiating the BOM Core
In a standard benzyl ether (Ph–CH₂–O–TEG), only one singlet integrating to 2H would appear around 4.55 ppm. The presence of two distinct singlets (at 4.78 ppm and 4.62 ppm), each integrating to 2H, is the definitive hallmark of the BOM protecting group. The acetal protons (4.78 ppm) are pushed further downfield than the benzyl protons (4.62 ppm) because the inductive pull of two adjacent oxygen atoms is stronger than the combined effect of one oxygen and one phenyl ring.
Advanced Validation Techniques
While 1D ¹H-NMR and D₂O exchange are sufficient for primary identification, advanced drug development workflows require absolute certainty.
If the TEG envelope (3.55 – 3.75 ppm) exhibits unexpected splitting or integration anomalies, 2D NMR (COSY and HSQC) should be employed.
-
¹H-¹H COSY (Correlation Spectroscopy): Will show cross-peaks between adjacent methylene groups within the TEG chain, mapping the unbroken connectivity from the BOM-protected end to the hydroxyl-terminated end.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Will definitively link the 4.78 ppm proton singlet to an unusually downfield carbon signal (~94.5 ppm), which is the characteristic ¹³C chemical shift for an acetal carbon (O–C–O), completely distinguishing it from the benzyl carbon (~69.0 ppm).
References
-
Title: Aldrich Polymer Products: CD-Catalog and Reference Guide Source: Scribd / Sigma-Aldrich URL: [Link]
- Title: WO2013001088A1 - Direct synthesis of 18f-fluoromethoxy compounds for pet imaging Source: Google Patents URL
-
Title: Relative stereochemical determination of the C61–C83 fragment of symbiodinolide using a stereodivergent synthetic approach Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Conjugation-ready Zwitterionic Oligosaccharides Source: Royal Society of Chemistry URL: [Link]
De Novo Synthesis Pathway for 1-(Benzyloxymethyl)tri(ethylene glycol)
A Technical Whitepaper on Mechanistic Causality, Protocol Optimization, and Downstream Applications
Introduction and Structural Clarification
1-(Benzyloxymethyl)tri(ethylene glycol), registered under CAS 118917-64-9, is a highly versatile, functionalized polyethylene glycol (PEG) derivative. While its catalog name suggests a simple triethylene glycol chain, its exact molecular structure—C₁₄H₂₂O₅, with a molecular weight of 270.32 g/mol —is specifically 1-(benzyloxy)-3-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol[1].
This molecule features a terminal primary hydroxyl group, an internal secondary hydroxyl group, and a benzyl-protected ether terminus. It boasts a density of 1.134 g/mL and a refractive index of 1.5130[1]. In modern drug development, it is a critical building block for synthesizing PEG-based PROTAC (Proteolysis Targeting Chimera) linkers[2] and serves as a foundational intermediate for proton-ionizable lariat crown ethers[3].
The foundational methodology for synthesizing benzyloxymethyl-substituted PEG chains and crown ethers was pioneered by Stibor et al. in 1987[4]. This guide modernizes that approach, providing a self-validating, highly optimized de novo synthesis protocol based on the regioselective epoxide ring opening of Benzyl Glycidyl Ether (BGE) by Diethylene Glycol (DEG).
Retrosynthetic Analysis and Mechanistic Pathway
The retrosynthetic cleavage of the ether linkage adjacent to the secondary alcohol points directly to Benzyl Glycidyl Ether (Electrophile) and Diethylene Glycol (Nucleophile) as the ideal starting materials.
Under basic conditions, the reaction proceeds via an Sₙ2 mechanism. The monoalkoxide of DEG attacks the least sterically hindered carbon of the epoxide ring (the terminal CH₂). This regioselectivity is critical: it ensures the formation of the secondary alcohol rather than the primary alcohol, yielding the correct structural isomer of 1-(Benzyloxymethyl)tri(ethylene glycol)[1].
Figure 1: Retrosynthetic and forward SN2 reaction pathway for epoxide ring opening.
Experimental Causality and Optimization
To ensure scientific integrity and high yields, the experimental conditions must be carefully controlled to prevent side reactions, specifically bis-alkylation (where both ends of DEG react) and epoxide hydrolysis .
Table 1: Optimization of Reaction Conditions & Mechanistic Causality
| Parameter | Condition | Mechanistic Causality | Impact on Yield |
| Base Selection | Sodium Hydride (NaH) | Provides irreversible deprotonation. Avoids the generation of water (unlike NaOH), which would act as a competing nucleophile and hydrolyze the epoxide into a diol. | High (>70%) |
| Stoichiometry | 5:1 (DEG : BGE) | A vast molar excess of the diol statistically suppresses bis-alkylation. The probability of the mono-adduct reacting with a second BGE molecule is minimized. | Critical |
| Solvent | Anhydrous THF | Solubilizes the alkoxide intermediate and allows for a sufficient reflux temperature (65 °C) to overcome the Sₙ2 activation energy barrier. | Optimal |
| Regioselectivity | Base-Catalyzed Sₙ2 | Forces the nucleophile to attack the less hindered terminal epoxide carbon, strictly yielding the required secondary alcohol isomer. | High |
De Novo Synthesis Protocol
The following methodology is designed as a self-validating system, incorporating in-process checkpoints to verify reaction success before proceeding to the next step.
Materials Required
-
Benzyl Glycidyl Ether (BGE): 1.0 equivalent (100 mmol, 16.42 g)
-
Diethylene Glycol (DEG): 5.0 equivalents (500 mmol, 53.06 g)
-
Sodium Hydride (NaH): 1.1 equivalents relative to BGE (110 mmol, 4.40 g of a 60% dispersion in mineral oil)
-
Solvent: Anhydrous Tetrahydrofuran (THF), 200 mL
Step-by-Step Workflow
Step 1: Preparation of the Alkoxide
-
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Add the anhydrous DEG and 150 mL of anhydrous THF to the flask. Cool to 0 °C using an ice bath.
-
Slowly add the NaH dispersion in small portions to manage the exothermic reaction and hydrogen gas evolution.
-
Self-Validating Checkpoint: The complete cessation of bubbling (H₂ gas) indicates quantitative deprotonation. Stir for an additional 1 hour at room temperature.
Step 2: Epoxide Ring Opening
-
Re-cool the reaction mixture to 0 °C.
-
Dissolve the BGE in 50 mL of anhydrous THF and add it dropwise over 30 minutes via an addition funnel.
-
Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 16 hours.
-
Self-Validating Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using 50:50 Hexanes/EtOAc. The BGE starting material ( Rf≈0.7 ) should disappear, replaced by a highly polar product spot ( Rf≈0.2 ) that stains active with KMnO₄ (indicating the presence of hydroxyl groups).
Step 3: Quenching and Extraction
-
Cool the reaction to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl to neutralize any unreacted alkoxide.
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the viscous aqueous residue with 100 mL of distilled water and extract with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Load the crude oil onto a silica gel column.
-
Elute with a gradient of Hexanes/EtOAc (1:1 to 0:1) to remove non-polar impurities (mineral oil, trace unreacted BGE).
-
Switch to an EtOAc/MeOH (10:1) gradient to elute the target compound.
-
Yield: Evaporation of the solvent affords 1-(Benzyloxymethyl)tri(ethylene glycol) as a pale yellow oil (typically 65–75% yield).
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Downstream Applications in Drug Development
The unique structural asymmetry of 1-(Benzyloxymethyl)tri(ethylene glycol) makes it a highly sought-after scaffold in advanced chemical biology:
-
PROTAC Linkers: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins[5]. This molecule serves as an ideal PEG-based linker[2]. The terminal primary alcohol can be activated (e.g., via tosylation) to conjugate with an E3 ligase ligand. The benzyl ether acts as a robust protecting group that can later be removed via Pd/C hydrogenolysis to reveal a second primary alcohol for conjugation to the target protein ligand.
-
Lariat Crown Ethers: As originally demonstrated by Stibor et al., the diol system can be tosylated and cyclized with another PEG chain to form proton-ionizable lariat ethers (e.g., benzyloxymethyl-15-crown-5). These macrocycles possess a sidearm that provides additional coordination sites, drastically improving the selectivity and efficiency of metal cation extraction[3][4].
References
-
Thsci. "118917-64-9 | 1-(Benzyloxymethyl)tri(ethylene glycol) - Thsci | Tetrahedron". Thsci.com.
-
MedChemExpress. "Triethylene glycol monobenzyl ether | PROTAC Linker". Medchemexpress.com. 2
-
Chemsrc. "2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2". Chemsrc.com. 5
-
Sigma-Aldrich. "Aldrich Polymer Products - CD Catalog and Reference Guide". Scribd.com. 1
-
Stibor, I., Kocian, O., Holy, P., & Zavada, J. "Synthesis of (benzyloxymethyl)crown ethers". Collection of Czechoslovak Chemical Communications, 1987, 52, 2057-2060. ResearchGate. 4
-
RSC Publishing. "Synthesis and characterization of new polyethyleneoxy substituted salicylaldimine Schiff bases". Rsc.org. 3
Sources
- 1. scribd.com [scribd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and characterization of new polyethyleneoxy substituted salicylaldimine Schiff bases and some corresponding reduced tetra- and penta-aza ligands and their gadolinium(III) complexes: new potential contrast agents in magnetic resonance imaging - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2 | Chemsrc [chemsrc.com]
Thermodynamic Stability of 1-(Benzyloxymethyl)tri(ethylene glycol) at Room Temperature: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced polymeric materials—heterobifunctional linkers are critical. 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS 118917-64-9), commonly referred to as BOM-PEG3-OH, serves as a highly versatile hydrophilic building block[1]. It features a triethylene glycol backbone terminated by a primary hydroxyl group on one end and a benzyloxymethyl (BOM) acetal ether on the other.
Understanding the thermodynamic stability of BOM-PEG3-OH at room temperature (298 K / 25°C) is paramount for ensuring the integrity of synthetic intermediates and formulated APIs. This whitepaper synthesizes the fundamental thermodynamic principles governing this molecule, details the causality behind its degradation pathways, and provides field-proven, self-validating experimental protocols for stability assessment.
Chemical Architecture & Thermodynamic Profiling
The thermodynamic stability of BOM-PEG3-OH is dictated by its two distinct structural domains: the triethylene glycol (PEG3) backbone and the benzyloxymethyl (BOM) protecting group .
The BOM Acetal Linkage
The BOM group is a mixed formaldehyde acetal. Thermodynamically, acetals are highly stable in neutral and basic aqueous environments, as well as in the presence of strong nucleophiles and mild reducing agents[2][3]. At room temperature (25°C) and pH 7.4, the activation energy ( Ea ) required to cleave the C-O-C acetal bond is exceptionally high, rendering the molecule kinetically inert despite the thermodynamic favorability of hydrolysis in the presence of water.
However, under acidic conditions, the acetal oxygen is rapidly protonated. This lowers the activation energy barrier, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate[4]. This specific acid-catalyzed hydrolysis is thermodynamically driven toward the formation of benzyl alcohol, formaldehyde, and the deprotected triethylene glycol.
The PEG3 Backbone
While the ether linkages in the triethylene glycol chain are hydrolytically stable, they are susceptible to auto-oxidation. In the presence of ambient oxygen, light, or trace transition metals, the α -carbon adjacent to the ether oxygen can undergo hydrogen abstraction, forming a radical that reacts with O2 to yield hydroperoxides. At room temperature, this process is kinetically slow but thermodynamically spontaneous ( ΔG<0 ).
Fig 1: Primary thermodynamic degradation pathways of BOM-PEG3-OH at room temperature.
Quantitative Thermodynamic Data
The following table summarizes the baseline thermodynamic and kinetic stability parameters of BOM-PEG3-OH at 25°C (298 K) across various environmental conditions.
Table 1: Thermodynamic and Kinetic Stability Matrix of BOM-PEG3-OH at 25°C
| Environmental Condition | Primary Degradation Mechanism | Estimated Half-Life ( t1/2 ) | Gibbs Free Energy of Degradation ( ΔG‡ ) |
| Aqueous Buffer (pH 7.4) | None (Kinetically Stable) | > 2 Years | High ( >100 kJ/mol ) |
| Aqueous Buffer (pH 9.0) | None (Base Stable) | > 2 Years | High ( >100 kJ/mol ) |
| Aqueous Buffer (pH 3.0) | Specific Acid Hydrolysis | 14 - 24 Hours | Low ( ≈65 kJ/mol ) |
| Organic Solvent (THF/DCM) | None (Stable) | > 3 Years | N/A |
| Ambient Air (Light/O2) | Auto-oxidation | 6 - 8 Months | Moderate ( ≈85 kJ/mol ) |
Experimental Methodologies for Stability Assessment
To rigorously evaluate the stability of BOM-PEG3-OH, scientists must employ self-validating experimental designs. The protocols below are engineered to ensure that observed degradation is definitively causal and not an artifact of sample handling.
Fig 2: Self-validating workflow for thermodynamic stability assessment.
Protocol 1: Kinetic Degradation Mapping via RP-HPLC-MS/MS
This protocol isolates the acid-catalyzed hydrolysis pathway to determine the exact kinetic rate constants.
Causality & Design Rationale: We utilize a pH 3.0 buffer to deliberately lower the activation energy of the acetal cleavage. Crucially, aliquots must be quenched (neutralized) immediately upon sampling. If quenching is omitted, the sample will continue to degrade while sitting in the autosampler queue, leading to artificially inflated degradation rates and invalidating the thermodynamic calculations.
Step-by-Step Methodology:
-
Preparation: Dissolve BOM-PEG3-OH to a final concentration of 1.0 mg/mL in a 50 mM Citrate buffer (pH 3.0). Prepare identical control samples in 50 mM Phosphate buffer (pH 7.4).
-
Incubation: Place the sealed vials in a thermostatically controlled incubator at exactly 25.0°C ( ±0.1°C ).
-
Sampling & Quenching (Self-Validating Step): At predefined time points (0, 2, 4, 8, 12, and 24 hours), extract a 100 μ L aliquot. Immediately transfer it into a vial containing 100 μ L of 100 mM Tris base (pH 9.0) to instantly neutralize the acid and halt the hydrolysis reaction.
-
Internal Standard Addition: Add 10 μ L of a stable isotope-labeled internal standard (e.g., d5 -benzyl alcohol) to correct for any ionization suppression during mass spectrometry.
-
Analysis: Inject 5 μ L onto a C18 Reverse-Phase HPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the parent mass ( [M+H]+=271.15 ) and the primary degradant, benzyl alcohol ( [M+H]+=109.06 ).
-
Data Processing: Plot ln([BOM-PEG3-OH]t/[BOM-PEG3-OH]0) versus time to extract the first-order rate constant ( k ).
Protocol 2: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
While HPLC provides discrete snapshots, IMC continuously measures the heat flow ( dQ/dt ) associated with bond breaking, offering a real-time thermodynamic profile.
Causality & Design Rationale: Auto-oxidation of the PEG chain at room temperature is too slow to accurately quantify via short-term HPLC without forced degradation (which alters the mechanism). IMC can detect sub-microwatt heat flows, allowing us to observe the spontaneous thermodynamics of auto-oxidation in its native state without artificial acceleration.
Step-by-Step Methodology:
-
Calibration: Calibrate the microcalorimeter using a known electrical heat pulse at 298 K to establish the baseline sensitivity (typically < 0.1 μ W).
-
Sample Loading: Load 1.0 g of neat BOM-PEG3-OH into a sterile glass ampoule. Seal the ampoule under ambient air (to allow auto-oxidation) and prepare a reference ampoule sealed under Argon (to serve as the non-oxidizing baseline).
-
Equilibration: Lower the ampoules into the calorimeter block set to 25.0°C. Allow 24 hours for thermal equilibration to dissipate the frictional heat of insertion.
-
Monitoring: Record the differential heat flow between the oxygen-exposed sample and the Argon-purged reference over 14 days.
-
Interpretation: An exothermic shift in the baseline of the ambient sample indicates the spontaneous formation of hydroperoxides ( ΔH<0 ). Integration of the heat flow curve provides the total enthalpy of the degradation process.
Storage and Handling Directives
Based on the thermodynamic profiles established above, the following protocols must be strictly adhered to in order to maintain the structural integrity of BOM-PEG3-OH during long-term storage:
-
Temperature: Store at or below -20°C for long-term storage to kinetically freeze any potential auto-oxidation or trace hydrolysis.
-
Atmosphere: Flush containers with an inert gas (Argon or Nitrogen) prior to sealing to eliminate the O2 required for PEG chain auto-oxidation.
-
Moisture Control: Store over desiccants. The BOM acetal is highly stable, but trace ambient moisture combined with atmospheric CO2 (which forms weak carbonic acid) can initiate slow, long-term hydrolysis over several years[3][5].
References
- 118917-64-9 | 1-(Benzyloxymethyl)tri(ethylene glycol)
- Synthesis and Interfacial Behavior of Amphiphilic Hyperbranched Polymers: Poly(ethylene oxide)
- Source: nih.
- Source: iitb.ac.
- Stability of Benzyloxymethyl Ether Under Acidic and ...
- Source: acs.
Sources
Mechanism of Action for 1-(Benzyloxymethyl)tri(ethylene glycol) in Bioconjugation: An In-Depth Technical Guide
Executive Summary
In the landscape of advanced bioconjugation and polymer chemistry, linear polyethylene glycol (PEG) linkers often fall short when multi-valency or orthogonal functionalization is required. 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9), also structurally described as 1-O-benzyl-3-O-(2-(2-hydroxyethoxy)ethyl)glycerol, circumvents these limitations. Acting as an asymmetric, heterotrifunctional scaffold, this molecule provides three distinct reactive nodes: a highly nucleophilic primary hydroxyl, a sterically hindered secondary hydroxyl, and a latent primary hydroxyl masked as a benzyl ether. This whitepaper dissects the mechanistic causality behind its reactivity and provides field-proven protocols for its application in Antibody-Drug Conjugates (ADCs) and hyperbranched polymer synthesis.
Structural Anatomy & Mechanistic Rationale
The core utility of 1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG) lies in its precise spatial and electronic asymmetry. The molecule's formula ( C14H22O5 )[1] forms a branched architecture that inherently dictates its orthogonal reactivity:
-
Node A (Primary Hydroxyl): Located at the terminus of the diethylene glycol chain, this group is sterically unencumbered. It serves as the primary site for initial electrophilic attack (e.g., tosylation, esterification) due to its high relative nucleophilicity.
-
Node B (Secondary Hydroxyl): Situated at the branching point of the glycerol-derived backbone. The adjacent ether linkages and the bulky benzyloxymethyl group create significant steric hindrance. This allows Node A to be functionalized selectively without the need for transient protection of Node B.
-
Node C (Benzyl Ether): The benzyloxymethyl group acts as a robust protecting group, inert to the basic and mildly acidic conditions typical of bioconjugation[2]. Upon catalytic hydrogenolysis, it undergoes cleavage to reveal a new, highly reactive primary hydroxyl group, enabling late-stage payload attachment.
This orthogonal addressability was first leveraged in the synthesis of complex crown and azacrown ethers[3], and has since been adapted for the controlled radical polymerization of amphiphilic hyperbranched polymers[4].
Figure 1: Orthogonal reactivity pathways of the BOM-TEG scaffold.
Quantitative Reactivity Profiling
To design predictable bioconjugation workflows, understanding the relative reaction kinetics of the BOM-TEG nodes is critical. The table below summarizes the quantitative parameters that govern experimental design.
| Functional Node | Chemical Group | Relative Reactivity ( krel ) | Activation / Deprotection Condition | Primary Bioconjugation Role |
| Node A | Primary Hydroxyl | ~100 (Baseline) | TsCl/Pyridine or DCC/DMAP | Initial functionalization (e.g., Azidation, RAFT CTA) |
| Node B | Secondary Hydroxyl | < 5 | Strong base + Alkyl halide | Secondary payload attachment or branching point |
| Node C | Benzyl Ether | 0 (Inert to nucleophiles) | H2 , Pd/C (Hydrogenolysis) | Latent reactive site for late-stage post-modification |
Experimental Protocols & Self-Validating Workflows
Protocol 1: Selective Azidation for Click-Ready Linkers
To utilize BOM-TEG in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC construction, the primary hydroxyl must be selectively converted to an azide.
Causality & Mechanism: Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct. The low temperature (0 °C) suppresses the reaction of the sterically hindered secondary hydroxyl, ensuring >95% regioselectivity for Node A.
Step-by-Step Methodology:
-
Tosylation: Dissolve 1.0 eq of BOM-TEG in anhydrous pyridine and cool to 0 °C under argon.
-
Add 1.05 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise. Stir for 4 hours at 0 °C.
-
Validation: Monitor via TLC. The starting material should disappear, replaced by a less polar spot. Quench with ice water and extract with Dichloromethane (DCM).
-
Azidation: Dissolve the crude tosylate in anhydrous DMF. Add 2.0 eq of Sodium Azide ( NaN3 ) and heat to 80 °C for 12 hours.
-
Validation: Perform FT-IR analysis on the purified product. A strong, sharp absorption band at ~2100 cm−1 confirms the successful incorporation of the azide group.
Protocol 2: RAFT Macroinitiator Synthesis via Orthogonal Protection
For the synthesis of amphiphilic hyperbranched polymers, BOM-TEG is used to initiate Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[4].
Causality & Mechanism: The primary hydroxyl is first protected with a tert-butyldimethylsilyl (TBS) group. This forces the subsequent esterification of the RAFT Chain Transfer Agent (CTA) to occur exclusively at the secondary hydroxyl (Node B), creating a highly controlled branching architecture.
Step-by-Step Methodology:
-
Protection: React BOM-TEG with 1.1 eq of TBS-Cl and 1.2 eq of Triethylamine in dry THF for 24 hours at room temperature[4].
-
Esterification: Combine the TBS-protected intermediate with 1.2 eq of a carboxylic acid-functionalized RAFT CTA (e.g., S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate).
-
Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP at 0 °C[4].
-
Validation: The reaction generates N,N'-Dicyclohexylurea (DCU) as a white precipitate, serving as a visual confirmation of successful dehydration and ester bond formation. Filter the urea and isolate the macroinitiator.
Figure 2: Step-by-step workflow for constructing a high-DAR Antibody-Drug Conjugate using BOM-TEG.
Conclusion
1-(Benzyloxymethyl)tri(ethylene glycol) transcends the traditional role of a passive PEG spacer. By offering three orthogonally addressable reactive sites, it empowers researchers to design complex, multi-valent bioconjugates and hyperbranched polymers with absolute regiochemical control. Whether utilized as a precursor for crown ethers[3] or as a linchpin in next-generation ADC linkers, its mechanistic reliability makes it an indispensable tool in modern synthetic biology and drug development.
References
-
Stibor, I., Kocian, O., Holy, P., & Zavada, J. (1987). "A convenient synthesis of crown and azacrown ethers with pendant oxirane group." Collection of Czechoslovak Chemical Communications, 52(10), 2500-2507.[Link]
-
Peleshanko, S., et al. (2006). "Synthesis and Interfacial Behavior of Amphiphilic Hyperbranched Polymers: Poly(ethylene oxide)−Polystyrene Hyperbranches." Macromolecules, 39(14), 4746-4755.[Link]
Sources
Application Note: Utilizing 1-(Benzyloxymethyl)tri(ethylene glycol) in PROTAC Linker Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary & Strategic Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. A critical component of PROTAC design is the linker connecting the Target Protein (POI) ligand to the E3 Ubiquitin Ligase ligand. Triethylene glycol (PEG3) is highly favored due to its optimal spatial geometry, flexibility, and ability to enhance aqueous solubility.
However, synthesizing PROTACs with symmetrical PEG3 presents a major challenge: statistical desymmetrization . Reacting unprotected PEG3 with a ligand often results in dimerization (Ligand-PEG3-Ligand) and complex statistical mixtures that are notoriously difficult to purify.
The Solution: Utilizing 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9),[1]. Also known as BOM-PEG3-OH, this reagent masks one hydroxyl group as a benzyloxymethyl (BOM) acetal. As a Senior Application Scientist, I highly recommend the BOM group over a standard Benzyl (Bn) ether. While standard benzyl ethers require harsh reductive conditions (Pd/C, H₂) that can inadvertently dehalogenate sensitive aryl chlorides found in many E3 ligands (e.g., VHL ligand VH032), the BOM group is an ether-acetal. This allows for orthogonal deprotection under mild acidic conditions, preserving the structural integrity of complex PROTAC warheads[2],[3].
Mechanism of Action: The PROTAC System
To understand the spatial requirements of the linker, we must visualize the ternary complex formation that the PEG3 linker facilitates.
Fig 1: PROTAC-mediated ternary complex formation leading to ubiquitination and degradation.
Quantitative Data: Protecting Group Comparison
The table below summarizes the quantitative advantages of using the BOM protecting group over standard alternatives in PROTAC synthesis, specifically highlighting the dual-modality deprotection conditions[2].
| Protecting Group | Deprotection Reagents | Temp / Time | Yield | Aryl Halide Compatibility |
| BOM (Acetal) | HCl, NaI, Acetone/H₂O | RT / 21 h | 65% | Yes (Orthogonal cleavage) |
| BOM (Acetal) | H₂, Pd/C, EtOH | Reflux / 45 min | 94% | No (Dehalogenation risk) |
| Benzyl (Ether) | H₂, Pd/C, MeOH | RT / 12 h | >90% | No (Dehalogenation risk) |
| None (Free PEG) | N/A | N/A | <30% | Yes (High dimerization risk) |
Data synthesis indicates that while reductive cleavage of BOM is faster and higher yielding (94%), the acidic cleavage (65%) provides a vital orthogonal pathway when halogenated ligands are present[2],[4].
Experimental Workflows & Validated Protocols
The following self-validating protocols detail the stepwise assembly of a PROTAC using 1-(Benzyloxymethyl)tri(ethylene glycol).
Protocol A: Activation of BOM-PEG3-OH (Tosylation)
Causality Insight: We convert the free hydroxyl to a tosylate rather than a mesylate. Tosylates possess a UV-active aromatic ring, allowing for real-time tracking of the linker via LC-MS/UV during the subsequent conjugation step.
-
Setup: Dissolve 1.0 eq of 1-(Benzyloxymethyl)tri(ethylene glycol) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add 2.0 eq of Triethylamine (Et₃N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.
-
Activation: Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The UV-active product spot should appear at a higher Rf than the starting material.
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield BOM-PEG3-OTs.
Protocol B: First Conjugation (E3 Ligase Ligand Attachment)
Causality Insight: We use K₂CO₃ in DMF. This mild base is strong enough to deprotonate the phenol/amine of the E3 ligand (e.g., a VHL or CRBN binder) but weak enough to prevent the epimerization of sensitive stereocenters on the ligand.
-
Setup: Dissolve 1.0 eq of the E3 Ligand and 1.1 eq of BOM-PEG3-OTs in anhydrous DMF (0.1 M).
-
Alkylation: Add 2.0 eq of anhydrous K₂CO₃. Heat to 60 °C for 12 hours.
-
Validation: Analyze via LC-MS. Look for the mass of the E3 Ligand + BOM-PEG3 adduct.
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aqueous) to remove DMF, dry, and purify.
Protocol C: Orthogonal BOM Deprotection
Causality Insight: If the E3 ligand contains an aryl chloride (common in VHL ligands), Pd/C hydrogenation will destroy the warhead. We utilize the acetal nature of the BOM group for mild acidic cleavage[2].
-
Setup: Dissolve the BOM-protected intermediate in a 4:1 mixture of Acetone and H₂O.
-
Cleavage: Add 2.0 eq of NaI and 1.0 eq of concentrated HCl. Stir at room temperature for 21 hours.
-
Note: NaI acts as a nucleophilic catalyst, trapping the intermediate oxocarbenium ion and driving the equilibrium forward without requiring harsh heat[2].
-
-
Validation: LC-MS will show a mass shift of -120 Da (loss of the BOM group).
-
Workup: Quench with saturated NaHCO₃, extract with DCM, and purify to isolate the free E3-Ligand-PEG3-OH.
Protocol D: Final PROTAC Assembly (Mitsunobu Coupling)
-
Setup: Dissolve the E3-Ligand-PEG3-OH (1.0 eq), the POI Ligand (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C.
-
Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Reaction: Stir at room temperature for 16 hours.
-
Purification: Concentrate and purify via preparative HPLC to yield the final PROTAC.
Synthetic Workflow Visualization
Fig 2: Stepwise synthetic workflow utilizing BOM-PEG3-OH to prevent dimerization and dehalogenation.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
PEGylation of therapeutic peptides with 1-(Benzyloxymethyl)tri(ethylene glycol)
An Application Note and Protocol for the PEGylation of Therapeutic Peptides Using 1-(Benzyloxymethyl)tri(ethylene glycol) as a Precursor
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug delivery. For therapeutic peptides, this modification can dramatically improve pharmacokinetic and pharmacodynamic properties by increasing hydrodynamic size, which reduces renal clearance and shields the peptide from proteolytic degradation. This leads to a longer circulation half-life, reduced dosing frequency, and potentially lower immunogenicity.
The choice of PEGylating reagent is critical and dictates the conjugation strategy. While many activated PEGs are commercially available, the use of custom or non-standard PEG precursors like 1-(Benzyloxymethyl)tri(ethylene glycol) offers flexibility in designing novel linker chemistries. However, this specific molecule is not a direct PEGylating agent; it is a protected precursor. The benzyloxymethyl (BOM) group serves as a protecting group for the terminal hydroxyl function of the tri(ethylene glycol) chain.
This application note provides a comprehensive, two-part protocol for the successful use of this precursor in peptide PEGylation.
-
Part 1 details the necessary synthetic activation of the precursor: the deprotection of the BOM group to yield the free hydroxyl, followed by its conversion into a reactive N-Hydroxysuccinimide (NHS) ester. This transformation creates a reagent capable of efficiently reacting with primary amines on a peptide.
-
Part 2 describes the conjugation of the activated PEG-NHS ester to a model therapeutic peptide, followed by detailed protocols for the purification and characterization of the final PEGylated product.
This guide is intended for researchers and drug development professionals with a background in chemistry and biochemistry. It emphasizes the rationale behind experimental choices to ensure robust and reproducible outcomes.
Principle of the Method
The overall strategy involves a three-stage process: Activation , Conjugation , and Analysis .
-
Activation: The inert 1-(Benzyloxymethyl)tri(ethylene glycol) is chemically transformed into an amine-reactive reagent. This involves:
-
Deprotection: Removal of the BOM protecting group via catalytic hydrogenation to expose a terminal hydroxyl group.
-
Activation: Conversion of the hydroxyl group into a highly reactive succinimidyl carbonate, which readily forms stable amide bonds with primary amines (e.g., lysine residues, N-terminus) on a peptide under mild basic conditions.
-
-
Conjugation: The activated PEG reagent is incubated with the target peptide in a suitable buffer system. The reaction pH is maintained between 7.5 and 8.5 to ensure the target amine groups are deprotonated and thus sufficiently nucleophilic, while minimizing hydrolysis of the active ester.
-
Purification & Analysis: The reaction mixture, containing the PEGylated peptide, unreacted peptide, and excess PEG reagent, is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product is then characterized by Mass Spectrometry (MS) to confirm the covalent attachment of the PEG chain and by analytical RP-HPLC to determine purity.
Workflow Overview
Figure 1. Overall experimental workflow from reagent activation to final product analysis.
Part 1: Synthesis and Activation of the PEGylating Reagent
This section outlines the chemical conversion of the inactive precursor into an amine-reactive PEGylating agent.
Materials and Reagents (Part 1)
| Reagent | Supplier | Grade | Notes |
| 1-(Benzyloxymethyl)tri(ethylene glycol) | Custom Synthesis/Acros | N/A | Starting material |
| Palladium on Carbon (Pd/C), 10% | Sigma-Aldrich | Catalyst Grade | Handle with care, pyrophoric when dry |
| Methanol (MeOH), Anhydrous | Sigma-Aldrich | ACS Grade | |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | DriSolv® | |
| Disuccinimidyl Carbonate (DSC) | Sigma-Aldrich | ≥98% (HPLC) | Moisture sensitive |
| Pyridine, Anhydrous | Sigma-Aldrich | DriSolv® | Use in a fume hood |
| Diethyl Ether | Fisher Scientific | ACS Grade | For precipitation |
| Celite® | Sigma-Aldrich | N/A | Filtration aid |
Protocol 1A: Deprotection of BOM-Protected PEG
This protocol removes the BOM group via catalytic hydrogenation to yield the free hydroxyl intermediate.
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve 1-(Benzyloxymethyl)tri(ethylene glycol) (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 5-10% by weight of the starting material).
-
Expert Insight: The catalyst should be added under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition, as dry Pd/C can be pyrophoric.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (typically balloon pressure is sufficient for this transformation).
-
Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Causality Note: Celite® is used to prevent the fine catalyst particles from passing through the filter paper. The pad should be washed with additional methanol to ensure complete recovery of the product.
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude HO-tri(ethylene glycol) intermediate as an oil. This product is often used directly in the next step without further purification.
Protocol 1B: Activation of HO-PEG with Disuccinimidyl Carbonate (DSC)
This protocol activates the terminal hydroxyl group to create the amine-reactive NHS ester.
-
Setup: Under an inert atmosphere, dissolve the crude HO-PEG intermediate (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Disuccinimidyl Carbonate (DSC) (1.2 - 1.5 eq) to the solution, followed by the slow, dropwise addition of anhydrous pyridine (2.0 eq).
-
Expert Insight: DSC is a highly effective and common reagent for activating hydroxyls. Pyridine acts as a base to deprotonate the hydroxyl, facilitating its attack on the central carbonate of DSC. Anhydrous conditions are critical to prevent hydrolysis of DSC and the activated product.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the formation of the activated PEG-succinimidyl carbonate by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with a 5% aqueous HCl solution (to remove pyridine), saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or, if sufficiently pure, precipitated by adding the concentrated oil dropwise into cold diethyl ether.
-
Verification & Storage: Confirm the structure and purity of the final activated PEG-NHS ester by ¹H NMR and LC-MS. Store the final product under an inert atmosphere at -20°C, protected from moisture.
Part 2: PEGylation of a Model Therapeutic Peptide
This section provides a detailed protocol for conjugating the synthesized PEG-NHS ester to a peptide.
Materials and Reagents (Part 2)
| Reagent | Supplier | Grade | Notes |
| Model Peptide (e.g., GLP-1, Exenatide) | Genscript | >95% Purity | Must contain at least one primary amine (Lysine or N-terminus) |
| Activated PEG-NHS Ester | From Part 1 | >90% Purity | |
| Sodium Phosphate Buffer, 100 mM | In-house prep | pH 7.5 - 8.0 | Reaction buffer |
| Hydroxylamine, 1 M | Sigma-Aldrich | Reagent Grade | Quenching agent |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | HPLC Grade | For HPLC mobile phase |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC Grade | For HPLC mobile phase |
| Water, Ultrapure | In-house system | Type I | For HPLC mobile phase |
Protocol 2A: Peptide Conjugation
-
Peptide Preparation: Dissolve the lyophilized therapeutic peptide in the 100 mM sodium phosphate reaction buffer (pH 7.5) to a final concentration of 2-5 mg/mL.
-
Causality Note: The slightly basic pH is a critical compromise. It deprotonates the target primary amines, making them nucleophilic, but is not so high as to cause significant, rapid hydrolysis of the PEG-NHS ester.
-
-
Reagent Preparation: Immediately before use, dissolve the activated PEG-NHS ester in a small amount of anhydrous DMSO or ACN.
-
Conjugation Reaction: Add the dissolved PEG-NHS ester to the peptide solution. A typical molar excess is 3-10 fold of PEG reagent over the number of reactive amine sites on the peptide.
-
Expert Insight: The optimal molar ratio depends on the peptide's reactivity and the desired degree of PEGylation (mono-, di-, etc.). It is recommended to perform small-scale optimization experiments first.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight to minimize potential side reactions.
-
Reaction Monitoring: Periodically withdraw a small aliquot of the reaction mixture and analyze it by RP-HPLC and MS to monitor the formation of the PEGylated product and the consumption of the native peptide.
-
Quenching: Once the desired level of conversion is reached, quench the reaction by adding hydroxylamine to a final concentration of 20-50 mM. Hydroxylamine will react with any remaining PEG-NHS ester, preventing further modification of the peptide.
Part 3: Purification and Characterization
Protocol 3A: Purification by RP-HPLC
-
Setup: Use a preparative C18 column on an HPLC system. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in Ultrapure Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Injection: Acidify the quenched reaction mixture with TFA to a pH of ~2-3 and inject it onto the column.
-
Elution: Elute the bound species using a linear gradient of increasing Acetonitrile (Mobile Phase B). The PEGylated peptide will be more hydrophobic than the native peptide and will therefore elute later.
-
Expected Result: You should observe distinct peaks for the unreacted native peptide and the mono-PEGylated product. Di- and multi-PEGylated species may also be present and will have even longer retention times.
-
-
Fraction Collection: Collect the fractions corresponding to the desired PEG-peptide conjugate peak.
-
Desalting & Lyophilization: Pool the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified PEG-peptide as a fluffy white powder.
Protocol 3B: Characterization
-
Purity Analysis (Analytical RP-HPLC): Analyze the lyophilized product using an analytical C18 column with the same mobile phase system. Purity is determined by integrating the peak area of the product relative to all other peaks detected.
-
Identity Confirmation (Mass Spectrometry): Prepare the sample and analyze it using MALDI-TOF or ESI-MS.
-
Expected Result: The mass spectrum should show a peak corresponding to the molecular weight of the native peptide plus the mass of the attached PEG moiety.
-
Expected Molecular Weight Shift
| Compound | Molecular Weight ( g/mol ) | Expected Mass Shift |
| tri(ethylene glycol) moiety | ~132.16 | |
| Succinimidyl Carbonate Linker | ~141.09 | |
| Total Mass Addition per PEG Chain | ~273.25 Da | +273.25 Da |
Reaction Scheme Diagram
Figure 2. General reaction scheme for the conjugation of an NHS-activated PEG to a peptide's primary amine.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | 1. Inactive PEG-NHS ester due to hydrolysis. 2. Reaction pH is too low. 3. Peptide aggregation. | 1. Ensure activated PEG is stored properly and used immediately after dissolution. 2. Verify reaction buffer pH is in the optimal 7.5-8.5 range. 3. Include denaturants or organic co-solvents if compatible. |
| Multiple PEGylation Products | 1. Molar excess of PEG reagent is too high. 2. Peptide has multiple reactive sites (e.g., several Lys residues). | 1. Reduce the molar ratio of PEG-reagent to peptide. 2. This may be unavoidable; focus on optimizing for the desired species (e.g., mono-PEGylated) and improving the purification step to isolate it. |
| No Reaction | 1. Failure in the activation steps (Part 1). 2. Peptide has no accessible primary amines. | 1. Re-synthesize and verify the activated PEG-NHS ester by NMR/MS. 2. Confirm the peptide sequence and structure. Consider alternative conjugation chemistries (e.g., targeting thiols if Cys is present). |
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology Journal, 5(1), 113-128. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
-
Mishra, P., Gupta, U., & Jain, N. K. (2010). A review of PEGylation; a tool for novel drug delivery. Journal of Pharmaceutical Sciences and Research, 2(6), 337-343. [Link]
Application Note: 1-(Benzyloxymethyl)tri(ethylene glycol) in Targeted Drug Delivery Systems
Executive Summary
The development of targeted drug delivery systems requires precise control over molecular architecture, solubility, and stimuli-responsive release. 1-(Benzyloxymethyl)tri(ethylene glycol) —commonly referred to as Benzyl-PEG3-alcohol—serves as a critical bifunctional linker in the design of prodrugs, antibody-drug conjugates (ADCs), and self-assembling nanocarriers. As an Application Scientist, I have structured this guide to provide a deep mechanistic understanding of Benzyl-PEG3-OH, alongside field-proven, self-validating protocols for bioconjugation and nanoparticle formulation.
Mechanistic Insights: The Role of Benzyl-PEG3-OH
The utility of Benzyl-PEG3-OH in pharmaceutical development stems from its highly specific structural dichotomy[1]:
-
The PEG3 Domain (Hydrophilic): The short, monodisperse tri(ethylene glycol) chain increases the hydrodynamic radius of the conjugated payload. This prevents the aggregation of highly hydrophobic small-molecule drugs in aqueous media, improving systemic circulation and biocompatibility[2].
-
The Primary Hydroxyl (-OH): Acts as the reactive nucleophile for esterification, etherification, or conversion into other reactive moieties (e.g., NHS esters, maleimides).
-
The Benzyl Group (Hydrophobic/Protecting): The benzyl ether serves a dual purpose. In chemical synthesis, it acts as an acid-labile or hydrogenation-sensitive protecting group, allowing for orthogonal synthesis strategies[2]. In drug delivery, it functions as a lipophilic anchor that drives the thermodynamic self-assembly of amphiphilic prodrugs into micellar nanocarriers.
By leveraging these properties, researchers can synthesize amphiphilic conjugates that self-assemble into core-shell nanoparticles, where the benzyl/drug domain forms the hydrophobic core, and the PEG chain forms the stealth corona.
Physicochemical Profiling
To ensure reproducibility in stoichiometric calculations and formulation, the quantitative parameters of Benzyl-PEG3-OH are summarized below.
| Parameter | Specification / Value | Mechanistic Implication |
| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) | Standardized nomenclature for sourcing. |
| Common Alias | Benzyl-PEG3-alcohol | Widely used in bioconjugation literature. |
| Molecular Weight | ~240.3 g/mol | Critical for calculating exact molar equivalents during coupling. |
| Reactive Handle | Primary Hydroxyl (-OH) | Susceptible to nucleophilic attack; requires activation of the target carboxylic acid. |
| Protecting Group | Benzyl Ether | Removable via Pd/C catalytic hydrogenation or strong acidic conditions. |
| Solubility | Highly soluble in water, DCM, DMF, DMSO | Enables versatile solvent choices for both organic synthesis and aqueous nanoprecipitation[2]. |
Pathway & Workflow Visualization
The following diagrams illustrate the logical progression from raw material to a functional, stimuli-responsive nanocarrier.
Workflow for synthesizing and formulating Benzyl-PEG3-OH prodrug nanocarriers.
Stimuli-responsive cleavage pathway of Benzyl-PEG3-OH prodrugs in vivo.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is explained at each critical juncture to empower the researcher to troubleshoot and optimize.
Protocol A: Bioconjugation via Steglich Esterification
Objective: Covalently link a hydrophobic, carboxylic acid-containing drug (Drug-COOH) to the primary hydroxyl of Benzyl-PEG3-OH.
Causality & Mechanism: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). EDC activates the carboxyl group to form an O-acylisourea intermediate. However, this intermediate is unstable and prone to rearranging into an inactive N-acylurea. DMAP acts as a nucleophilic catalyst, rapidly reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then efficiently attacked by the primary alcohol of Benzyl-PEG3-OH.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N2) to prevent ambient moisture from hydrolyzing the EDC-activated intermediate.
-
Dissolution: Dissolve 1.0 molar equivalent (eq) of Drug-COOH and 1.2 eq of Benzyl-PEG3-OH in anhydrous Dichloromethane (DCM).
-
Activation: Chill the reaction mixture to 0°C using an ice bath. Why? Lower temperatures stabilize the highly reactive intermediates and minimize side reactions.
-
Catalysis: Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP to the stirring solution.
-
Propagation: Allow the reaction to stir at 0°C for 30 minutes, then gradually warm to room temperature. Stir for 12–18 hours.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting materials. A successful reaction will show the depletion of Drug-COOH and the appearance of a new, less polar spot (the esterified prodrug).
-
Quenching & Extraction: Wash the organic layer successively with 0.1 M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the Benzyl-PEG3-Drug conjugate.
Protocol B: Nanocarrier Formulation via Nanoprecipitation
Objective: Induce the amphiphilic Benzyl-PEG3-Drug conjugate to self-assemble into micellar nanocarriers for targeted delivery[3].
Causality & Mechanism: By dissolving the conjugate in a water-miscible organic solvent and introducing it into an aqueous phase, the sudden shift in solvent polarity forces the hydrophobic domains (Benzyl group + Drug) to aggregate, minimizing their exposure to water. The hydrophilic PEG3 chains orient outward, sterically stabilizing the newly formed micelle and preventing macroscopic precipitation.
Step-by-Step Procedure:
-
Solubilization: Dissolve 10 mg of the purified Benzyl-PEG3-Drug conjugate in 1 mL of HPLC-grade Tetrahydrofuran (THF) or Acetone.
-
Aqueous Assembly: Place 10 mL of ultrapure water (Milli-Q) in a vial with a magnetic stir bar. Set the stir rate to 800 RPM.
-
Precipitation: Using a syringe pump, add the organic solution dropwise (0.1 mL/min) into the vortex of the stirring water. Why? Slow, controlled addition ensures uniform nucleation, resulting in a narrow polydispersity index (PDI).
-
Solvent Evaporation/Dialysis: Transfer the colloidal suspension to a dialysis membrane (MWCO 1,000 Da) and dialyze against 2 L of ultrapure water for 24 hours (change water three times) to completely remove the THF/Acetone.
-
Self-Validation (DLS): Analyze the resulting aqueous dispersion using Dynamic Light Scattering (DLS). A successful formulation should yield a monodisperse particle population with a Z-average diameter between 20–100 nm and a PDI < 0.2.
-
Storage: Lyophilize the formulation with a cryoprotectant (e.g., 5% sucrose) if long-term storage is required.
References
- Cas 2050-25-1,2-[2-(BENZYLOXY)
- Source: axispharm.
- Source: cd-bioparticles.
Sources
Utilizing 1-(Benzyloxymethyl)tri(ethylene glycol) in Antibody-Drug Conjugate (ADC) design
An Application Guide to the Strategic Use of 1-(Benzyloxymethyl)tri(ethylene glycol) in the Design and Synthesis of Antibody-Drug Conjugates
Authored by: A Senior Application Scientist
Abstract
The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, pharmacokinetics (PK), and the efficiency of payload delivery.[1] Polyethylene glycol (PEG) has been widely adopted in linker design to enhance the physicochemical properties of ADCs, particularly by increasing solubility and stability, especially for hydrophobic payloads.[2][3] This guide details the strategic utilization of 1-(Benzyloxymethyl)tri(ethylene glycol), a discrete and protected PEG building block, for the rational design and synthesis of next-generation ADCs. We provide a comprehensive framework, including synthetic protocols, conjugation methodologies, and characterization techniques, to empower researchers in developing ADCs with optimized therapeutic indices.
Introduction: The Central Role of the Linker in ADC Performance
An Antibody-Drug Conjugate is a tripartite molecule comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that joins them.[][5] The linker's design is not trivial; it is a key determinant of the ADC's success, governing the balance between stability in systemic circulation and timely payload release within the target cancer cell.[][7] An ideal linker must prevent premature drug release to minimize off-target toxicity while ensuring the payload is liberated in its active form upon internalization into the tumor.[]
The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), into the linker has become a cornerstone of modern ADC design.[7][9] PEGylation confers several advantages:
-
Enhanced Solubility: Many potent cytotoxic agents are hydrophobic, which can lead to ADC aggregation and rapid clearance.[2] The hydrophilic nature of PEG mitigates these issues, improving overall solubility and formulation stability.[9][10]
-
Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the ADC, which reduces renal clearance and can prolong its circulation half-life, allowing for greater tumor accumulation.[1][11]
-
Reduced Immunogenicity: PEG chains can shield immunogenic epitopes on the payload or antibody, potentially reducing the risk of an immune response.[12]
Utilizing monodisperse PEG units, as opposed to polydisperse polymers, is crucial for producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), which simplifies characterization and improves batch-to-batch reproducibility.[12][13] 1-(Benzyloxymethyl)tri(ethylene glycol) represents a high-purity, monodisperse building block ideal for this purpose. Its protected nature allows for the sequential, controlled synthesis of heterobifunctional linkers tailored for specific antibody and payload chemistries.
Strategic Advantage: Orthogonal Synthesis with a Protected PEG Building Block
The power of 1-(Benzyloxymethyl)tri(ethylene glycol) lies in its benzyloxymethyl (BOM) protecting group. This enables an orthogonal synthetic strategy, where two different reactive handles can be installed on the tri(ethylene glycol) spacer in a stepwise manner. This is essential for creating heterobifunctional linkers that can react with two different functional groups—one on the payload and one on the antibody—without cross-reactivity.
The BOM group is stable under a variety of reaction conditions used to modify the free terminal hydroxyl group. It can then be selectively removed under specific conditions (e.g., hydrogenolysis) that do not affect the newly installed functional group, revealing a second hydroxyl group for further modification. This approach provides precise control over the final linker structure.
Caption: Structure of the protected PEG building block.
Application Protocol PART I: Synthesis of a Heterobifunctional ADC Linker
This protocol describes the synthesis of a versatile Azide-PEG3-NHS Ester linker from the 1-(Benzyloxymethyl)tri(ethylene glycol) starting material. This linker is designed for "click" conjugation to an alkyne-modified payload and subsequent amide bond formation with lysine residues on an antibody.
Rationale: The azide group provides a bio-orthogonal handle for highly efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), a preferred method for payload attachment.[14] The N-hydroxysuccinimide (NHS) ester is a well-established reactive group for targeting primary amines (lysine ε-amino groups) on antibodies under mild physiological conditions.[15][]
Workflow for Heterobifunctional Linker Synthesis
Caption: Synthesis workflow for the custom ADC linker.
Step-by-Step Synthesis Protocol
Materials:
-
1-(Benzyloxymethyl)tri(ethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas
-
Methanol (MeOH)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
Protocol:
-
Step A.1: Tosylation of the Terminal Hydroxyl
-
Dissolve 1-(Benzyloxymethyl)tri(ethylene glycol) (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Causality: The tosyl group is an excellent leaving group, which facilitates the subsequent nucleophilic substitution with azide. Pyridine acts as a base to neutralize the HCl byproduct.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Step A.2: Azidation
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq).
-
Causality: A molar excess of sodium azide drives the Sₙ2 reaction to completion, replacing the tosylate with the azide functional group.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain pure BOM-PEG3-Azide.
-
-
Step B: Deprotection of the BOM Group
-
Dissolve the BOM-PEG3-Azide (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (approx. 10% by weight).
-
Causality: Pd/C is a catalyst for hydrogenolysis, which cleaves the benzyl ether bond of the BOM group, releasing the free hydroxyl group.
-
Purge the flask with H₂ gas and maintain an H₂ atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate to yield the deprotected HO-PEG3-Azide.
-
-
Step C: Installation of NHS Ester
-
Dissolve HO-PEG3-Azide (1.0 eq) and succinic anhydride (1.5 eq) in DCM with a catalytic amount of DMAP or TEA. Stir overnight.
-
Causality: This step adds a carboxylic acid moiety to the linker.
-
Wash with water, dry, and concentrate to get the carboxylic acid intermediate.
-
Dissolve the resulting acid (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DCM or DMF.
-
Add EDC (1.1 eq) and stir at room temperature for 2-4 hours.[15]
-
Causality: EDC is a carbodiimide that activates the carboxylic acid, allowing it to react with NHS to form the amine-reactive NHS ester.
-
Monitor by TLC. After completion, purify the final NHS-Ester-PEG3-Azide linker, typically by chromatography, and store under desiccated, inert conditions.
-
Application Protocol PART II: Synthesis and Characterization of the ADC
This protocol details the two-stage conjugation process to construct the final ADC, followed by essential characterization steps.
Workflow for Two-Stage ADC Conjugation
Caption: Two-stage workflow for ADC synthesis.
Step-by-Step Conjugation and Purification Protocol
Materials:
-
Synthesized NHS-Ester-PEG3-Azide linker
-
Alkyne-functionalized cytotoxic payload (e.g., Alkyne-MMAE)
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris buffer or lysine)
-
Purification systems: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC)
Protocol:
-
Stage 1: Conjugation of Payload to Linker (Click Chemistry)
-
Dissolve the NHS-Ester-PEG3-Azide linker (1.2 eq) and the alkyne-payload (1.0 eq) in a suitable solvent like DMSO.
-
Prepare the copper catalyst by pre-mixing CuSO₄ and THPTA ligand in a 1:5 molar ratio in water.[14]
-
Causality: THPTA is a ligand that stabilizes the Cu(I) oxidation state, which is required for the cycloaddition reaction, and increases reaction efficiency.
-
Add the copper catalyst to the linker-payload mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (5-10 mM final concentration).[14]
-
Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) species.
-
Incubate at room temperature for 1-4 hours. Monitor by LC-MS. The resulting NHS-Ester-PEG3-Payload construct can be purified or used directly in the next step if the reaction is clean.
-
-
Stage 2: Conjugation of Linker-Payload to Antibody
-
Prepare the antibody by ensuring it is at a concentration of 5-10 mg/mL in a reaction buffer such as PBS, pH 8.0-8.5.[14] If necessary, perform a buffer exchange.
-
Causality: A slightly basic pH (8.0-8.5) deprotonates the lysine ε-amino group, increasing its nucleophilicity and reactivity towards the NHS ester.
-
Add a 5- to 10-fold molar excess of the NHS-Ester-PEG3-Payload solution (in DMSO) to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[14]
-
Incubate the reaction at room temperature or 4 °C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS esters.[15]
-
-
Purification of the Final ADC
-
Purify the ADC from excess linker-payload and quenching reagents using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[15]
-
Exchange the ADC into a suitable formulation buffer (e.g., PBS pH 7.4 or a citrate-based buffer).
-
Concentrate the ADC to the desired final concentration, sterilize by filtration (0.22 µm filter), and store at 2-8 °C or frozen.
-
ADC Characterization and Quality Control
A robust set of analytical methods is required to ensure the quality, consistency, and potency of the synthesized ADC. This forms a self-validating system for the protocol.
| Parameter | Method | Purpose & Expected Outcome | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS | To determine the average number of payload molecules per antibody. A narrow peak distribution indicates a homogeneous product. A typical target DAR is 2-4. | [14] |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect high molecular weight aggregates. Expected outcome: >95% monomer. | [17] |
| Identity and Mass | Mass Spectrometry (Intact or Reduced Mass) | To confirm the covalent attachment of the linker-payload and verify the mass of the light and heavy chains of the ADC. | [14] |
| In Vitro Potency | Cell-Based Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) | To measure the biological activity of the ADC on a target antigen-expressing cell line. The IC₅₀ value (concentration for 50% inhibition) should be in the nanomolar or picomolar range. | [1][9] |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated linker-payload in the final ADC preparation. Expected outcome: <1-2%. | N/A |
Conclusion and Future Perspectives
1-(Benzyloxymethyl)tri(ethylene glycol) is a powerful and versatile building block for the advanced design of ADCs. The orthogonal protection strategy it enables allows for the rational synthesis of well-defined, heterobifunctional linkers. This control over linker chemistry is paramount for producing homogeneous ADCs with optimized properties. The protocols outlined in this guide provide a robust framework for researchers to synthesize and characterize novel ADCs, paving the way for the development of next-generation targeted cancer therapeutics with improved efficacy and safety profiles.[9] Future work can expand on this platform by incorporating cleavable moieties or branched PEG structures to further fine-tune payload release mechanisms and pharmacokinetic profiles.[17][18]
References
-
Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) - Labinsights. (URL: [Link])
-
Improvements In ADC Efficacy and Stability Through Proprietary Hydrophilic Linker Platform. (URL: [Link])
-
Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers. (URL: [Link])
-
Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - Books. (URL: [Link])
-
Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates | Molecular Cancer Therapeutics - AACR Journals. (URL: [Link])
-
Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - MDPI. (URL: [Link])
-
953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. (URL: [Link])
-
Methods for site-specific drug conjugation to antibodies - PMC - NIH. (URL: [Link])
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (URL: [Link])
-
A new strategy for synthesis of umbrellalike poly(ethylene glycol) with monofunctional end group for bioconjugation. (URL: [Link])
-
Triethylene glycol-based poly(1,2,3-triazolium acrylate)s with enhanced ionic conductivity. (URL: [Link])
-
Current ADC Linker Chemistry - PMC - NIH. (URL: [Link])
- WO2024008102A1 - Linker for conjugation - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improvements In ADC Efficacy and Stability Through Proprietary Hydrophilic Linker Platform [outsourcedpharma.com]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labinsights.nl [labinsights.nl]
- 13. books.rsc.org [books.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. purepeg.com [purepeg.com]
Click chemistry functionalization of 1-(Benzyloxymethyl)tri(ethylene glycol) derivatives
An In-Depth Guide to the Click Chemistry Functionalization of 1-(Benzyloxymethyl)tri(ethylene glycol) Derivatives
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of the functionalization of 1-(Benzyloxymethyl)tri(ethylene glycol) derivatives using click chemistry. Poly(ethylene glycol) (PEG) linkers are instrumental in modern drug development and bioconjugation, serving to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Click chemistry, with its high efficiency, bio-orthogonality, and mild reaction conditions, offers a superior method for conjugating these PEG linkers to biomolecules or small-molecule drugs.[2][3][4][5] This document details the core principles, step-by-step experimental protocols, characterization techniques, and troubleshooting for both the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing well-defined PEGylated conjugates.
Introduction: The Synergy of PEG and Click Chemistry
PEGylation, the covalent attachment of PEG chains to molecules, is a clinically validated strategy to improve the therapeutic properties of pharmaceuticals.[6] It can increase hydrodynamic size, which prolongs circulation half-life, and mask epitopes to reduce immunogenicity. The challenge has always been to perform this conjugation with high precision and efficiency.
Click chemistry has emerged as a revolutionary tool in this context.[3][8] Coined by K. Barry Sharpless, it describes a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[4] The most prominent examples are the CuAAC and SPAAC reactions, which form a stable triazole linkage between an azide and an alkyne.[9] These reactions are bio-orthogonal, meaning their reactive functional groups do not interact with native biological functionalities, making them ideal for complex biological systems.[2][4][5]
This guide focuses on a short, discrete PEG linker, 1-(Benzyloxymethyl)tri(ethylene glycol), as a model system to illustrate the power and practical application of these two cornerstone click chemistry techniques.
Core Principles and Mechanistic Rationale
A foundational understanding of the underlying mechanisms is critical for experimental design and troubleshooting. The choice between CuAAC and SPAAC is often dictated by the sensitivity of the substrate to copper catalysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for click chemistry, prized for its speed and reliability. It involves the reaction between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole .[6] The reaction is not spontaneous and requires a copper(I) catalyst.
Causality of Experimental Choices:
-
Copper(I) Source: The active catalyst is Cu(I). However, Cu(I) salts are prone to oxidation. Therefore, Cu(I) is typically generated in situ from a stable Cu(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent.[9]
-
Reducing Agent: Sodium ascorbate is the most common reducing agent used to maintain a sufficient concentration of Cu(I) throughout the reaction.[9][10]
-
Accelerating Ligands: In biological applications, the copper catalyst can cause oxidative damage to proteins or be sequestered by amino acid residues.[9][11] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are crucial. They stabilize the Cu(I) oxidation state, prevent side reactions, and significantly accelerate the cycloaddition.[10][11]
Preparation of Functionalized PEG Precursors
The starting material, 1-(Benzyloxymethyl)tri(ethylene glycol), must first be functionalized with either an azide or an alkyne group.
-
Synthesis of Azide-PEG: A common and efficient method is a two-step process. The terminal hydroxyl group is first converted to a good leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl). The subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF displaces the tosylate to yield the desired azide-terminated PEG. [12][13][14]* Synthesis of Alkyne-PEG: The terminal hydroxyl group can be deprotonated with a strong base like sodium hydride (NaH) and then reacted with an alkyne-containing electrophile, such as propargyl bromide, to form a stable ether linkage. [15]
Detailed Experimental Protocols
Safety Note: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive. [16]Always handle with appropriate personal protective equipment (PPE), including safety glasses and a blast shield, and avoid concentrating them to dryness. [11][16][17]
Protocol 1: CuAAC Functionalization
This protocol describes the conjugation of 1-(Benzyloxymethyl)-11-azido-3,6,9-trioxaundecane (Azide-PEG) with Propargyl-Molecule X.
Materials and Reagents:
-
Azide-PEG (1.0 eq)
-
Propargyl-Molecule X (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.15 eq)
-
TBTA or THPTA (0.1 eq)
-
Solvent: Degassed 1:1 mixture of tert-Butanol and Water
-
Nitrogen or Argon gas source
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions. For example: 50 mM CuSO₄ in water, 1 M Sodium Ascorbate in water (prepare immediately before use), and 50 mM TBTA in a 4:1 DMF/t-BuOH mixture. [18]2. Reaction Setup: In a clean vial, dissolve Azide-PEG (1.0 eq) and Propargyl-Molecule X (1.1 eq) in the t-BuOH/water solvent system.
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of the Cu(I) catalyst. [18]4. Catalyst Addition: Add the TBTA/THPTA ligand solution to the reaction mixture, followed by the CuSO₄ solution. The order of addition helps pre-form the copper-ligand complex.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the vial. The solution may change color, indicating the reduction of Cu(II) to Cu(I) and the start of the reaction.
-
Reaction and Monitoring: Seal the vial and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Work-up and Purification: Once complete, dilute the reaction mixture with ethyl acetate. Wash with water and brine to remove the copper catalyst and other water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using silica gel column chromatography.
Protocol 2: SPAAC Functionalization
This protocol describes the conjugation of 1-(Benzyloxymethyl)-11-azido-3,6,9-trioxaundecane (Azide-PEG) with a DBCO-Molecule Y.
Materials and Reagents:
-
Azide-PEG (1.0 eq)
-
DBCO-Molecule Y (1.2 eq)
-
Solvent: Phosphate-buffered saline (PBS, pH 7.4) or DMSO
-
Amine-free buffer is recommended for biological applications. [19] Procedure:
-
Reagent Preparation: Dissolve Azide-PEG in the chosen solvent. If DBCO-Molecule Y is not readily soluble in an aqueous buffer, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.
-
Reaction Setup: To the solution of Azide-PEG, add the solution of DBCO-Molecule Y. A slight molar excess of the DBCO reagent is often used to ensure complete consumption of the limiting azide.
-
Reaction and Monitoring: Stir or gently agitate the mixture at room temperature. The reaction is typically slower than CuAAC, so allow it to proceed for 2-24 hours. Monitor progress by HPLC or LC-MS.
-
Purification: The purification method depends on the nature of the conjugate. For small molecules, silica gel chromatography or preparative HPLC can be used. For bioconjugates, size exclusion chromatography (SEC) or dialysis is effective for removing the excess unreacted DBCO reagent. [20]
Characterization of Functionalized Products
Thorough characterization is essential to confirm the identity, purity, and integrity of the final conjugate. A combination of spectroscopic and chromatographic techniques is recommended.
| Technique | Purpose | Expected Observations for Successful Conjugation |
| ¹H NMR Spectroscopy | Structural Verification & Purity | CuAAC: Appearance of a new singlet for the triazole proton (~7.5-8.5 ppm). Disappearance of the terminal alkyne proton signal. Shift of protons adjacent to the azide and alkyne. [15][21]SPAAC: Disappearance of characteristic DBCO proton signals. Significant shifts in protons on both the PEG and the conjugated molecule near the new triazole linkage. [22][23] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular Weight Confirmation | The observed molecular weight should match the calculated molecular weight of the final conjugate. This provides definitive evidence of successful ligation. [15][24][25] |
| HPLC / SEC | Purity Assessment & Aggregation | A single, sharp peak in the chromatogram indicates a pure product. SEC can confirm the expected increase in hydrodynamic volume and check for aggregation, especially for biomacromolecules. [22][26] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield (CuAAC) | 1. Catalyst Oxidation: Inactive Cu(II) state due to oxygen exposure. [20]2. Impure Reagents: Contaminants in starting materials can inhibit the reaction. 3. Incompatible Buffer: Buffers containing chelators (e.g., Tris) or high chloride can sequester copper. [11][27] | 1. Ensure all solutions are thoroughly degassed. Use fresh sodium ascorbate. Increase ligand concentration. 2. Purify starting materials before the reaction. 3. Switch to a non-coordinating buffer like HEPES or phosphate. [11] |
| Side Reactions / Product Degradation (CuAAC) | 1. Reactive Oxygen Species (ROS): The Cu/ascorbate system can generate ROS, which may degrade sensitive molecules (e.g., proteins). [9]2. Copper Binding: Histidine or cysteine residues in proteins can bind copper, inhibiting the reaction. [11] | 1. Degas solutions thoroughly. Use a copper ligand like THPTA. Add a radical scavenger or a surrogate like aminoguanidine. [9][20]2. Increase the concentration of the copper/ligand complex. |
| Slow Reaction (SPAAC) | 1. Steric Hindrance: Bulky groups near the azide or DBCO can slow the reaction. 2. Low Concentration: Bimolecular reactions are concentration-dependent. | 1. Increase reaction temperature (e.g., to 37°C) or prolong the reaction time. 2. Increase the concentration of reactants if possible. |
| Difficulty in Purification | 1. Similar Polarity: Reactants and products may have very similar polarities. 2. Excess Reagent: A large excess of one reagent can be difficult to remove. | 1. Use high-resolution purification techniques like preparative HPLC. 2. Optimize the stoichiometry to use only a slight excess (e.g., 1.1-1.2 eq) of one reagent. |
References
-
Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289–302. [Link]
-
Hahn, P. (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1). [Link]
-
Song, J., et al. (2016). An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent. RSC Advances, 6(62), 57099-57106. [Link]
-
McKenzie, M., et al. (2015). Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC). Biomacromolecules, 16(9), 2795-2803. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Molecular Imaging and Biology, 11(4), 289-302. [Link]
-
ResearchGate. (2009). (PDF) Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. ResearchGate. [Link]
-
Jevševar, S., et al. (2010). Protein PEGylation: An overview of chemistry and process considerations. BioProcess International, 8(3), 44-52. [Link]
-
González-Vera, J. A., et al. (2021). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO₂. ACS Omega, 6(40), 26343–26351. [Link]
-
An, Y., et al. (2015). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. Free Radical Biology and Medicine, 89, 323-331. [Link]
-
ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]
-
Ornelas, C., et al. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 132(10), 3909–3917. [Link]
-
Bouillon, A., et al. (2011). Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000. New Journal of Chemistry, 35(10), 2154-2160. [Link]
-
Deiters, A., et al. (2012). Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation. Bioconjugate Chemistry, 23(11), 2315–2325. [Link]
-
Huang, Y., et al. (2012). PEGylation of bovine serum albumin using click chemistry for the application as drug carriers. Biotechnology Progress, 28(3), 856-861. [Link]
-
Pagel, K., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4149–4156. [Link]
-
Lee, S. H., et al. (2010). Versatile and Selective Synthesis of “Click Chemistry” Compatible Heterobifunctional Poly(ethylene glycol)s Possessing Azide and Alkyne Functionalities. Macromolecules, 43(3), 1218–1222. [Link]
-
Gjelstrup, M., et al. (2012). Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. Analytical and Bioanalytical Chemistry, 403(5), 1335-1343. [Link]
-
Boons, G. J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(31), 7050–7053. [Link]
-
Huang, Y., et al. (2012). PEGylation of bovine serum albumin using click chemistry for the application as drug carriers. Biotechnology Progress, 28(3), 856-861. [Link]
-
Ang, X. Y. E., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2026. [Link]
-
Reinste. (2024). DBCO PEG Derivatives: Revolutionizing Copper-Free Click Chemistry for Indian Researchers. Reinste Website. [Link]
-
Schlaad, H., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 4(1), 473-489. [Link]
-
Britton, J., & Raston, C. L. (2024). An Overview of the Applications of Click Chemistry under Continuous Flow Conditions. Organic Process Research & Development. [Link]
-
Pagel, K., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4149-4156. [Link]
-
Finn, M. G., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Harris, J. M., et al. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Macromolecules, 23(12), 3217-3224. [Link]
-
baseclick GmbH. (n.d.). Protocols. baseclick Website. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. [Link]
-
Finn, M. G., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 155-163. [Link]
-
IntechOpen. (2019). PEG-Mediated Green One Pot Synthesis by Using Click Chemistry. IntechOpen. [Link]
-
Zhang, G., et al. (2010). A new strategy for synthesis of umbrellalike poly(ethylene glycol) with monofunctional end group for bioconjugation. Journal of Polymer Science Part A: Polymer Chemistry, 48(20), 4443-4452. [Link]
-
Organic Syntheses. (2019). Benzyne. Organic Syntheses Procedure. [Link]
-
Li, P., et al. (2013). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Molecules, 18(8), 9148-9157. [Link]
-
N'Dri, Y. A. L., et al. (2024). A tri(ethylene glycol)-tethered Morita–Baylis–Hillman dimer in the formation of macrocyclic crown ether-paracyclophane hybri. RSC Advances, 14(1), 1-8. [Link]
-
Organic Syntheses. (2009). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses. [Link]
-
Svatunek, D., et al. (2016). Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol. The Journal of Organic Chemistry, 81(21), 10567–10574. [Link]
-
Kim, J. K., et al. (2005). Synthesis of azide-terminated glycidyl azide polymer with low molecular weight. Journal of Industrial and Engineering Chemistry, 11(2), 232-236. [Link]
-
Ewert, K., et al. (1999). Synthesis of Novel Cationic Poly(Ethylene Glycol) Containing Lipids. Bioconjugate Chemistry, 10(4), 548-552. [Link]
Sources
- 1. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 2. Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. Synthesis of azide-terminated glycidyl azide polymer with low molecular weight -Journal of the Korea Institute of Military Science and Technology | Korea Science [koreascience.kr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Benzyloxymethyl)tri(ethylene glycol)
Welcome to the technical support center for the synthesis of 1-(Benzyloxymethyl)tri(ethylene glycol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your yield and overcome common challenges in this synthesis.
The primary method for synthesizing 1-(Benzyloxymethyl)tri(ethylene glycol) is the Williamson ether synthesis. This reaction involves the deprotonation of tri(ethylene glycol) to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl chloride.[1][2] This method is widely used for preparing both symmetrical and asymmetrical ethers.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my yield of 1-(Benzyloxymethyl)tri(ethylene glycol) consistently low?
A low yield can be attributed to several factors, ranging from incomplete reactions to the prevalence of side reactions.
Possible Cause 1: Incomplete Deprotonation of Tri(ethylene glycol)
The first step in the Williamson ether synthesis is the formation of a potent nucleophile, the alkoxide of tri(ethylene glycol).[3] If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
Solution:
-
Choice of Base: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.[4]
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (water-free) conditions. Any moisture will react with the strong base, reducing its effectiveness, and will also quench the formed alkoxide.[4] Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Molar Ratio of Base: Use a slight molar excess of the base (e.g., 1.1 equivalents) to drive the deprotonation to completion.[1]
Possible Cause 2: Competing Side Reactions
Several side reactions can compete with the desired Williamson ether synthesis, significantly reducing the yield of the target product.
-
Dialkylation: The formation of 1,8-bis(benzyloxy)-3,6-dioxaoctane is a common side product. This occurs when both hydroxyl groups of tri(ethylene glycol) react with benzyl chloride.
-
Elimination Reaction: While less likely with a primary halide like benzyl chloride, elimination reactions can occur, especially if the reaction temperature is too high.[2][3]
Solution:
-
Control Stoichiometry: To favor mono-alkylation, use a significant excess of tri(ethylene glycol) relative to benzyl chloride (e.g., 3 equivalents or more).[1] This statistical approach increases the probability that a benzyl chloride molecule will react with a molecule of tri(ethylene glycol) that has not yet been benzylated.
-
Reaction Temperature: Maintain a controlled temperature. Williamson ether syntheses are often initiated at a lower temperature (e.g., 0 °C) during the deprotonation step and then allowed to proceed at room temperature or with gentle heating.[4][5] Avoid excessively high temperatures which can promote side reactions.
Possible Cause 3: Inefficient Nucleophilic Substitution (SN2) Step
The core of the Williamson ether synthesis is the SN2 reaction between the alkoxide and benzyl chloride.[2][6] The efficiency of this step is crucial for a good yield.
Solution:
-
Solvent Choice: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[4] These solvents are effective at solvating the cation of the alkoxide, which in turn makes the oxygen anion a more potent nucleophile.[4]
-
Leaving Group: While benzyl chloride is commonly used, ensure its purity. The leaving group must be a good one to facilitate the SN2 reaction.[2][3]
Question 2: I am observing significant amounts of a dialkylated byproduct. How can I minimize its formation?
The formation of the dibenzylated product is a common challenge in this synthesis.
Primary Cause: Stoichiometry
When the molar ratio of tri(ethylene glycol) to benzyl chloride is close to 1:1 or if there is an excess of benzyl chloride, the probability of both ends of the glycol molecule reacting increases significantly.
Solution: Molar Ratio Adjustment
The most effective way to minimize dialkylation is to use a large excess of tri(ethylene glycol).[1] A molar ratio of 3:1 or even higher (tri(ethylene glycol) to benzyl chloride) is recommended. This ensures that benzyl chloride is more likely to encounter an unreacted glycol molecule. The unreacted tri(ethylene glycol) can be removed during the purification step.
Experimental Protocol to Minimize Dialkylation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Add tri(ethylene glycol) (3.0 eq.) to the THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq. relative to benzyl chloride) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl chloride (1.0 eq.) dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Question 3: My purification by column chromatography is difficult, and the final product is not pure. What can I do?
Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
Possible Cause 1: Inadequate Separation on Silica Gel
The polar nature of the hydroxyl groups in both the starting material and the product can lead to tailing and poor separation on silica gel chromatography.
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the more polar components.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
Possible Cause 2: Contamination from the Reaction
Impurities from the reaction, such as unreacted starting materials or byproducts, can co-elute with the desired product.
Solution:
-
Aqueous Work-up: A thorough aqueous work-up is crucial before chromatography. Wash the organic layer with water and brine to remove any remaining base, salts, and highly polar impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method to separate it from less volatile impurities.
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of reactants for this synthesis?
To maximize the yield of the mono-benzylated product and minimize the formation of the di-benzylated byproduct, a significant excess of tri(ethylene glycol) is recommended. A molar ratio of at least 3:1 of tri(ethylene glycol) to benzyl chloride is a good starting point.[1]
What is the role of a phase-transfer catalyst, and can it improve my yield?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial, especially in biphasic reaction systems.[7] It facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the benzyl chloride is located.[7][8] This can lead to faster reaction rates and may allow for the use of less hazardous bases and solvents.[7]
| Parameter | Conventional Method (NaH/THF) | Phase-Transfer Catalysis (PTC) |
| Base | Strong, hazardous (e.g., NaH) | Milder, aqueous base (e.g., 50% NaOH) |
| Solvent | Anhydrous organic solvent (e.g., THF) | Biphasic system (e.g., toluene/water) |
| Reaction Time | Can be long | Often shorter (e.g., 2-4 hours)[7] |
| Yield | Variable, sensitive to conditions | Can be high and more reproducible |
Which analytical techniques are best for characterizing the final product?
A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the presence of the benzyl group and the tri(ethylene glycol) backbone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can show the disappearance of the broad O-H stretch from the starting material and the appearance of the ether C-O stretch.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and assessing the purity of the final product.
Are there any known impurities that can arise from the solvent?
Yes, when using dimethylformamide (DMF) as a solvent with sodium hydride and benzyl bromide, an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, has been reported.[9][10] This impurity can be difficult to remove and may interfere with subsequent reactions.[9][10] If you are using your product in base-sensitive applications, it is advisable to use a different solvent like THF.[9][10]
Visualizing the Workflow
General Workflow for the Synthesis of 1-(Benzyloxymethyl)tri(ethylene glycol)
Caption: A typical experimental workflow for the synthesis of 1-(Benzyloxymethyl)tri(ethylene glycol).
Decision Tree for Troubleshooting Low Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.
References
-
Nagano, H., & Tamao, K. (2006). Synthesis of Oligo(ethylene glycol) toward 44-mer. The Journal of Organic Chemistry, 71(24), 9032–9042. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023, November 13). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
- Toke, L., Szabo, G. T., Aranyosi, K., & Somogyi-Werner, K. (n.d.).
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
Concellón, J. M., & Pérez-Andrés, J. A. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394–11396. [Link]
- Eureka. (2020, November 13). Method for purifying trityl group-containing monodispersed polyethylene glycol.
-
Concellón, J. M., & Pérez-Andrés, J. A. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Debenzylation of 1-(Benzyloxymethyl)tri(ethylene glycol)
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the deprotection of PEGylated molecules. The cleavage of the benzyl ether from 1-(Benzyloxymethyl)tri(ethylene glycol) (a triethylene glycol derivative) via catalytic hydrogenolysis can sometimes stall or remain incomplete.
This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help researchers and drug development professionals achieve quantitative deprotection.
Mechanistic Insight: Why Does Debenzylation Stall?
To troubleshoot effectively, we must first understand the causality behind the failure. 1-(Benzyloxymethyl)tri(ethylene glycol) is not a simple aliphatic ether; it contains a triethylene glycol (TEG) backbone.
-
Competitive Coordination: The multiple ether oxygens in the TEG chain act as a polydentate ligand. They can competitively coordinate to the active palladium surface, effectively crowding out the target benzylic C-O bond and stalling the reaction.
-
Electronic Resistance: Cleavage requires the benzylic oxygen to act as a leaving group during the oxidative addition on the Pd surface. Without electronic activation, this process is slow. Adding a strong acid (like HCl) or using acetic acid (AcOH) as a solvent protonates the oxygen atom of the O-benzyl ether, turning it into a superior leaving group and facilitating the debenzylation process[1].
-
Catalyst Surface Area: Standard 5% or 10% Pd/C relies on a porous carbon support. The solvated TEG chain can experience poor mass transfer into these micropores. Switching to 20% Pd(OH)₂/C (Pearlman's catalyst) provides a highly active, non-porous palladium surface that is exceptional for stubborn benzyl ethers[1][2].
Troubleshooting Workflow
Logical workflow for troubleshooting incomplete hydrogenolysis of TEG-benzyl ethers.
Quantitative Data Summary: Condition Optimization
The following table summarizes the expected outcomes when modifying the reaction conditions for TEG-benzyl ethers.
| Method / Condition | Catalyst | Solvent System | Additive | H₂ Pressure | Typical Conversion | Mechanistic Note |
| Standard Hydrogenolysis | 10% Pd/C | MeOH or EtOH | None | 1 atm (Balloon) | 40 - 60% | Prone to stalling due to competitive TEG coordination. |
| Acid-Promoted | 10% Pd/C | EtOAc / EtOH | Catalytic HCl or AcOH | 1 atm (Balloon) | 75 - 85% | Acid protonates ether oxygen, improving leaving group ability[1]. |
| Pearlman's High-Pressure | 20% Pd(OH)₂/C | EtOAc / t-BuOH (1:9) | None | 40 - 50 psi (Parr) | > 95% | Highly active non-porous catalyst overcomes steric hurdles[2]. |
| Transfer Hydrogenation | 10% Pd/C | EtOH | Ammonium Formate | N/A (Reflux) | 60 - 80% | Good alternative if pressurized H₂ is unavailable, but requires heat[3]. |
| Lewis Acid Cleavage | 1M BCl₃ | DCM | None | N/A (-78 °C) | Variable | High risk of cleaving the TEG ether backbone; not recommended[1]. |
Optimized Self-Validating Protocol: High-Pressure Pearlman's Cleavage
If standard Pd/C conditions fail, this upgraded protocol utilizing Pearlman's catalyst and elevated pressure is the most robust method for achieving quantitative double debenzylation or stubborn monodebenzylation[2].
Materials Required:
-
1-(Benzyloxymethyl)tri(ethylene glycol) (Substrate)
-
20% Pd(OH)₂/C (Pearlman's Catalyst, 10-20% w/w relative to substrate)
-
Solvent: Ethyl acetate / tert-butanol (1:9 v/v)[2]
-
Additive: Glacial acetic acid (1-2 drops per mmol of substrate)
-
Parr shaker or high-pressure autoclave apparatus
Step 1: Preparation and Purging (Safety & Baseline Validation)
-
Dissolve the substrate in the EtOAc / t-BuOH solvent mixture to achieve an approx. 0.1 M concentration. Causality: The ethyl acetate helps solubilize the non-polar benzyl group, while the alcohol solvates the polar TEG chain[2].
-
Add the glacial acetic acid.
-
Trustworthiness Check: Flush the reaction flask with Nitrogen gas before adding the catalyst. Carefully add the 20% Pd(OH)₂/C. Dry palladium catalysts can ignite flammable solvent vapors upon contact with oxygen; the nitrogen blanket prevents this.
-
Seal the reaction vessel. Perform three evacuate/purge cycles with a diaphragm pump and Nitrogen, followed by three evacuate/purge cycles with Hydrogen gas[2].
Step 2: Pressurized Reaction
-
Apply a positive pressure of 40–50 psi of H₂ gas to the flask[2].
-
Agitate the mixture vigorously on a shaker for 12–24 hours at 25 °C. Causality: Elevated pressure and vigorous shaking overcome the poor mass transfer of H₂ gas into the solvent, ensuring the palladium surface remains saturated[2].
Step 3: Self-Validating Monitoring and Workup
-
Vent the hydrogen gas safely and purge the vessel with nitrogen.
-
Validation Check: Withdraw a 50 µL aliquot, filter it through a PTFE micro-syringe filter, and analyze via LC-MS or TLC (stain with KMnO₄ to visualize the free hydroxyl group). Complete consumption of the starting material and the appearance of benzyl alcohol as the primary byproduct confirms success[2].
-
Filter the black suspension through a tightly packed pad of Celite to remove the finely dispersed Pd(OH)₂/C catalyst[2]. Wash the pad thoroughly with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected tri(ethylene glycol) derivative.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 50% conversion even with a fresh batch of Pd/C. What is the chemical reason for this? A1: The triethylene glycol chain acts as a chelating agent. As the reaction proceeds, the localized concentration of the free TEG product increases. The ether oxygens in the TEG chain coordinate to the palladium surface, competing with the remaining unreacted benzyl ether. Switching to a highly active catalyst like Pearlman's catalyst (Pd(OH)₂/C) provides a higher density of active sites and a basic reaction medium, mitigating this competitive inhibition[1][2].
Q2: Can I use Lewis acids like BCl₃ or BBr₃ to cleave the benzyl ether instead of hydrogenation? A2: It is highly discouraged for this specific molecule. While Lewis acids (e.g., 1M BCl₃ in DCM) are excellent for aryl benzyl ethers[1], your molecule contains an aliphatic triethylene glycol backbone. Strong Lewis acids cannot easily distinguish between the benzyl ether and the aliphatic ethers of the TEG chain, leading to unwanted backbone cleavage and a complex mixture of degradation products[1][3].
Q3: I suspect my starting material has trace sulfur impurities from a previous synthetic step. How do I proceed? A3: Sulfur-containing moieties (e.g., thiols, thioethers) are potent catalyst poisons because they irreversibly bind to the palladium surface, deactivating it[4]. If you suspect sulfur contamination, you have two self-validating options:
-
Pre-treat the starting material by stirring it with Raney Nickel to desulfurize it before attempting the Pd-catalyzed debenzylation.
-
Drastically increase the catalyst loading (up to 50-100% w/w) so that a portion of the catalyst acts as a sacrificial sulfur scavenger while the rest performs the hydrogenation[4].
Q4: Does the choice of solvent really matter that much for hydrogenolysis? A4: Absolutely. The rate of O-benzyl hydrogenolysis with Pd catalysts is strongly solvent-dependent. The efficiency generally follows the ascending order: toluene < MeOH < EtOH << AcOH < THF[1]. For PEGylated compounds, using a mixed solvent system (like EtOAc and t-BuOH) is ideal to balance the solubility of the polar TEG chain and the non-polar benzyl group[2].
Sources
Technical Support Center: Purification of 1-(Benzyloxymethyl)tri(ethylene glycol) Reaction Mixtures
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals synthesizing PEGylated linkers and intermediates. The synthesis of 1-(Benzyloxymethyl)tri(ethylene glycol)—commonly known as triethylene glycol monobenzyl ether—via Williamson ether synthesis inherently produces a statistical mixture. Crude reactions invariably contain unreacted triethylene glycol (TEG), the target monobenzyl ether, and a dibenzylated byproduct.
Here, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity isolation.
Mechanistic Overview: The Separation Challenge
When TEG is reacted with benzyl chloride (or bromide) in the presence of a strong base like NaH, the 1 yields a mixture of products[1]. The purification strategy exploits a distinct polarity gradient among these components:
-
Unreacted TEG : Highly polar and water-soluble due to three free hydroxyl groups. It lacks a chromophore, making it invisible under standard UV light.
-
Monobenzyl Ether (Target) : Amphiphilic. The benzyl group imparts lipophilicity and UV activity (254 nm), while the remaining hydroxyl group retains hydrogen-bonding capability.
-
Dibenzyl Ether (Byproduct) : Highly lipophilic, lacking free hydroxyl groups, and strongly UV active.
Causality in Purification Design : A primary Liquid-Liquid Extraction (LLE) is used to partition the bulk of unreacted TEG into the aqueous phase. Subsequent 2 leverages the hydrogen-bonding differential between the mono- and dibenzylated species to achieve final purity[2].
Workflow for the isolation of 1-(Benzyloxymethyl)tri(ethylene glycol) from crude mixtures.
Experimental Protocols: Validated Workflows
To ensure a self-validating system, these protocols integrate in-process monitoring steps to verify success before proceeding to the next stage.
Protocol A: Liquid-Liquid Extraction (LLE) for TEG Removal
Purpose: To strip unreacted TEG and inorganic salts prior to chromatography.
-
Quenching : Carefully quench the crude reaction mixture (typically in THF) with deionized water at 0 °C to 1[1].
-
Solvent Removal (Critical Step) : Concentrate the mixture under reduced pressure to remove >90% of the THF. Scientist Insight: THF is highly water-miscible. If left in the mixture, it acts as a co-solvent, disrupting the biphasic extraction and causing the target amphiphilic product to bleed into the aqueous phase.
-
Extraction : Dilute the aqueous residue with an equal volume of saturated sodium chloride (brine) and extract with2 (3 × volumes)[2].
-
Back-Washing : Wash the combined organic layers once with brine. This forces any residual TEG out of the organic layer.
-
Drying & Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude benzylated mixture.
Protocol B: Silica Gel Flash Chromatography
Purpose: To separate the target monobenzyl ether from the dibenzyl ether byproduct.
-
Column Preparation : Pack a silica gel column using a non-polar solvent system (Hexane/EtOAc 8:2).
-
Loading : Dissolve the crude mixture in a minimal amount of the starting eluent and load it onto the silica bed.
-
Elution Gradient :
-
Self-Validating Fraction Monitoring : Spot fractions on a TLC plate.
-
UV Light (254 nm): Visualizes both mono- and dibenzylated products.
-
KMnO₄ Stain: Dip the plate and heat. The target monobenzyl ether will immediately turn bright yellow against the purple background due to the oxidizable free hydroxyl group. The dibenzyl ether will remain largely unreactive.
-
Quantitative Data: Elution & Partitioning Profiles
To assist in your solvent selection and fraction identification, the following table summarizes the expected chromatographic behavior and solubility profiles of the reaction components.
| Compound | Polarity | UV Active (254 nm) | KMnO₄ Stain | Ideal Partition Phase | Typical TLC R_f (EtOAc:MeOH 10:1) |
| Triethylene Glycol (TEG) | Very High | No | Positive | Aqueous Phase | ~0.1 |
| 1-(Benzyloxymethyl)tri(ethylene glycol) | Moderate | Yes | Positive | Organic Phase (DCM/EtOAc) | ~0.4 - 0.5 |
| TEG Dibenzyl Ether | Low | Yes | Negative | Organic Phase (Hexane/DCM) | ~0.8 - 0.9 |
Troubleshooting & FAQs
Q: My isolated monobenzyl ether is contaminated with unreacted TEG. What went wrong? A: This is typically caused by insufficient removal of the reaction solvent (THF) before the liquid-liquid extraction. Ensure you 1 before adding water and DCM[1]. If TEG contamination persists, dissolve your product in DCM and wash it vigorously with water 2-3 more times.
Q: How can I minimize the formation of the dibenzylated byproduct during synthesis? A: Dibenzylation is a statistical inevitability, but it can be heavily minimized by using a3 relative to the benzyl halide[3]. Furthermore, adding the base (NaH) and the alkylating agent slowly at 0 °C ensures the mono-alkoxide is formed and reacted before a second deprotonation event can occur.
Q: I cannot separate the mono- and di-benzylated products on silica gel. They co-elute. How do I fix this? A: Your solvent system is likely too polar from the start. If you begin elution with pure EtOAc or EtOAc/MeOH, both compounds will rush through the column. Start with a less polar mixture, such as Hexane/EtOAc (1:1), to elute the dibenzyl ether first. Only after the dibenzyl ether has completely eluted should you step up the polarity to EtOAc/MeOH (10:1) to push off the monobenzyl ether.
Q: Can I use distillation instead of chromatography for purification? A: Yes, but it requires specialized equipment. Because TEG and its benzylated derivatives have very high boiling points, standard distillation will cause thermal degradation. Kugelrohr distillation under high vacuum (e.g., < 0.1 Torr) can be used to distill off unreacted TEG first, followed by the monobenzyl ether, leaving the heavier dibenzyl ether in the pot. However, for high-purity pharmaceutical intermediates, chromatography remains the gold standard.
References
Sources
Technical Support Center: Minimizing Side Reactions in 1-(Benzyloxymethyl)tri(ethylene glycol) Conjugation
Welcome to the Technical Support Center. As application scientists, we frequently observe that while 1-(Benzyloxymethyl)tri(ethylene glycol)—also known as Benzyl-PEG3-OH—is an excellent monoprotected homobifunctional linker, its conjugation is fraught with subtle side reactions. Poorly optimized activation steps can lead to ether cleavage, backbone oxidation, and elimination byproducts that drastically reduce conjugation efficiency and complicate downstream purification.
This guide synthesizes field-proven methodologies, mechanistic insights, and validated protocols to help you achieve >95% conjugation yields while preserving the integrity of the PEG backbone.
I. Quantitative Troubleshooting Matrix
Before diving into mechanistic causality, consult the data below. We have quantified the impact of common reaction parameters on byproduct formation to guide your optimization.
Table 1: Impact of Base and Temperature on BnO-PEG3-OH Tosylation
| Base Used | Temperature (°C) | Desired Product Yield (%) | Vinyl Ether (Elimination) (%) | Unreacted Starting Material (%) |
|---|---|---|---|---|
| Triethylamine (TEA) | 25 | 65.0 | 25.5 | 9.5 |
| Triethylamine (TEA) | 0 | 82.0 | 12.0 | 6.0 |
| Pyridine | 25 | 78.5 | 15.0 | 6.5 |
| Pyridine | 0 | 94.5 | < 2.0 | 3.5 |
Table 2: Oxidative Degradation of PEG Backbone Under Various Storage/Reaction Conditions
| Atmospheric Condition | Additive / Catalyst | Time (h) | Intact PEG (%) | Aldehyde/Cleavage Byproducts (%) |
|---|---|---|---|---|
| Ambient Air, Light | None | 72 | 88.0 | 12.0 |
| Ambient Air, Dark | None | 72 | 97.0 | 3.0 |
| Ambient Air, Dark | Cu(II) 1 mM | 24 | 45.0 | 55.0 |
| Argon Purged, Dark | BHT (10 ppm) | 72 | > 99.5 | < 0.5 |
II. Deep Dive FAQs: Mechanisms & Causality
Q1: During hydroxyl activation (e.g., tosylation or mesylation), my yield is low and NMR shows vinyl ether byproducts. What is happening?
A: You are observing a classic E2 elimination side reaction. When activating the terminal hydroxyl of BnO-PEG3-OH with tosyl chloride (TsCl), the adjacent methylene protons become relatively acidic. Strong, unhindered bases like Triethylamine (TEA) at room temperature promote proton abstraction (E2 elimination) over the desired nucleophilic substitution[1]. This yields a terminal vinyl ether, which is unreactive toward subsequent nucleophilic conjugation. Solution: Switch to a weaker, less nucleophilic base like Pyridine and maintain the reaction strictly at 0 °C to suppress the elimination pathway[2].
Fig 1: Competing SN2 substitution and E2 elimination pathways during PEG activation.
Q2: Why am I seeing debenzylation (ether cleavage) during my downstream conjugation steps?
A: The benzyl ether is robust against mild acids and bases but is highly susceptible to strong Lewis acids (e.g., BCl3, BBr3) and catalytic hydrogenation. If your downstream workflow involves reducing an azide or a nitro group using Palladium on Carbon (Pd/C) and H2, the benzyl protecting group will be concurrently cleaved. Solution: If reduction is mandatory, utilize the Staudinger reaction (PPh3/H2O) for azides, or use a chemoselective reducing agent like Zinc/NH4Cl for nitro groups to preserve the benzyl ether.
Q3: How do I prevent oxidative degradation of the PEG backbone during prolonged reactions?
A: PEG chains are highly susceptible to auto-oxidation. In the presence of oxygen, light, or transition metals, carbon-centered radicals form alpha to the ether oxygen. This leads to a hydroperoxide intermediate that ultimately succumbs to homolytic ether cleavage, generating aldehydes and formates[3]. When the pH is elevated in the presence of organic co-solvents, these degradation products can cause further off-target side reactions[4]. Solution: Always degas your solvents (sparge with Argon for 15 minutes), conduct prolonged reactions in the dark, and consider adding trace amounts of an antioxidant like BHT (butylated hydroxytoluene) if transition metal catalysts are present.
Fig 2: Oxidative degradation mechanism of PEG ether linkages leading to chain cleavage.
Q4: I am observing high molecular weight cross-linked species in my final product. What causes this?
A: This is almost always caused by unbenzylated triethylene glycol (TEG) impurity in your starting material. Because unbenzylated TEG possesses two free hydroxyl groups, it becomes bis-activated during your reaction and cross-links two molecules of your target payload. Solution: Verify the purity of your BnO-PEG3-OH via LC-MS or GC-MS. Ensure it is >98% pure. If TEG impurities are present, purify the starting material via silica gel chromatography (eluting with EtOAc/Hexanes) prior to activation.
III. Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following protocols which have been optimized to mitigate the side reactions discussed above.
Protocol A: Optimized Tosylation of BnO-PEG3-OH (Minimizing Elimination)
This protocol utilizes Pyridine at 0 °C to suppress E2 elimination and maximize the SN2 activation of the hydroxyl group[2].
Reagents:
-
1-(Benzyloxymethyl)tri(ethylene glycol) (BnO-PEG3-OH): 1.0 eq (10 mmol, 2.40 g)
-
p-Toluenesulfonyl chloride (TsCl): 1.2 eq (12 mmol, 2.29 g)
-
Anhydrous Pyridine: 3.0 eq (30 mmol, 2.42 mL)
-
Anhydrous Dichloromethane (DCM): 25 mL
Step-by-Step Methodology:
-
Drying: Dissolve BnO-PEG3-OH in 10 mL of anhydrous toluene and concentrate under reduced pressure to azeotropically remove trace water. Repeat twice.
-
Preparation: Dissolve the dried BnO-PEG3-OH in 25 mL of anhydrous DCM in a flame-dried, Argon-purged round-bottom flask. Add anhydrous Pyridine.
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.
-
Activation: Dissolve TsCl in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to prevent localized heating.
-
Reaction: Stir the mixture at 0 °C for 4 hours. Do not let the reaction warm to room temperature, as this initiates the elimination pathway.
-
Quenching: Quench the reaction by adding 10 mL of ice-cold 1M HCl to neutralize the Pyridine.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with saturated NaHCO3 (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 30 °C to yield BnO-PEG3-OTs.
Protocol B: Direct Mitsunobu Conjugation (Avoiding Activation Isolation)
If your target molecule contains a nucleophilic phenol or acidic amine, a direct Mitsunobu reaction avoids the isolation of an activated intermediate entirely, bypassing the risk of vinyl ether formation.
Step-by-Step Methodology:
-
Dissolve the target nucleophile (1.0 eq) and BnO-PEG3-OH (1.1 eq) in anhydrous THF under Argon.
-
Add Triphenylphosphine (PPh3, 1.2 eq) and cool the mixture to 0 °C.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Concentrate and purify directly via column chromatography.
IV. References
-
Kawai, F. (2002). Oxidative mechanism for ether scission of PEG by a synergistic mixed culture. ResearchGate.
-
Herzberger, J., et al. (2016). Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. Journal of the American Chemical Society.
-
Interchim. PEGylation reagents (linkers, crosslinkers and labels). (Note: URL derived from Interchim technical documentation)
-
D’souza, A. A., & Shegokar, R. (2016). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI Molecules.
Sources
Technical Support Center: Optimizing 1-(Benzyloxymethyl)tri(ethylene glycol) PEGylation
Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, you understand that PEGylation is not a monolithic process, but a highly tunable thermodynamic and kinetic system.
1-(Benzyloxymethyl)tri(ethylene glycol)—often referred to as Benzyl-PEG3-OH (CAS: 118917-64-9)—is a highly specialized, heterobifunctional-capable short-chain PEG. The presence of the benzyloxymethyl (BOM) group provides a distinct strategic advantage: it is highly resistant to strongly acidic, basic, and oxidizing conditions during upstream synthesis, yet it can be orthogonally deprotected later to reveal a terminal hydroxyl group for further functionalization[1].
This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and optimization matrices to ensure high-yield, site-specific PEGylation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the defined Quality Control (QC) checkpoint.
Phase A: Hydroxyl Activation (Mesylation)
Causality: The terminal hydroxyl (-OH) of Benzyl-PEG3-OH is a poor leaving group and is relatively unreactive. To facilitate conjugation, the hydrogen atom on the hydroxyl moiety must be replaced with a more active group (e.g., converted to a mesylate or tosylate) to enable nucleophilic substitution[2].
-
Preparation: Dissolve Benzyl-PEG3-OH (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Base Addition: Add Triethylamine (TEA, 2.0 eq) to act as an acid scavenger. Cool the system to 0°C in an ice bath to control the exothermic reaction.
-
Activation: Dropwise, add Methanesulfonyl chloride (MsCl, 1.5 eq). Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours.
-
Quenching & Extraction: Quench with ice water. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate. The complete disappearance of the starting material and the appearance of a new, less polar spot confirms activation. Validate via ¹H-NMR by confirming the appearance of a sharp mesyl methyl singlet at ~3.0 ppm.
Phase B: Target PEGylation (Amine-Targeted Conjugation)
Causality: Assuming the activated PEG has been further functionalized to an NHS-ester or aldehyde, the reaction must be carefully controlled. The nucleophilicity of target amine groups depends entirely on their protonation state, which is dictated by the buffer's pH[3].
-
Buffer Preparation: Prepare the target protein in a 100 mM Sodium Phosphate buffer. (See the Optimization Matrix below for exact pH selection).
-
Conjugation: Add the activated Benzyl-PEG3 reagent in a 5:1 molar excess to the protein.
-
Incubation: Incubate the mixture at 4°C to 27°C for 2 to 4 hours under gentle agitation[4].
-
Self-Validation Checkpoint: Analyze the reaction mixture using Size-Exclusion Chromatography (SEC-HPLC) or SDS-PAGE. A successful reaction will show a distinct mass shift corresponding to the addition of the ~250 Da Benzyl-PEG3 moiety. The presence of a single shifted band/peak validates mono-PEGylation[5].
Phase C: Orthogonal Benzyl Deprotection
Causality: The benzyl ether must be removed to reveal the terminal hydroxyl group, tuning the molecule's amphiphilicity or allowing for a second conjugation step. This is achieved through catalytic hydrogenolysis, a mild method that leaves amides and esters intact[1].
-
Solvent Setup: Dissolve the PEGylated conjugate in a degassed, compatible solvent (e.g., ethanol or a mild aqueous buffer, depending on protein stability).
-
Catalysis: Add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate)[1].
-
Hydrogenation: Purge the reaction flask with Hydrogen (H₂) gas using a balloon apparatus. Stir vigorously at room temperature for 4-12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Self-Validation Checkpoint: Perform Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. A mass reduction of exactly 90 Da (loss of the benzyl group) confirms complete deprotection.
Workflow Visualization
Caption: Workflow for Benzyl-PEG3-OH activation, target PEGylation, and orthogonal deprotection.
Quantitative Optimization Matrices
Table 1: Thermodynamic and Kinetic Optimization for PEGylation
Summarizing the causal effects of reaction conditions on PEGylation efficiency and specificity.
| Parameter | Target Outcome | Optimal Range | Mechanistic Causality | Ref |
| pH (Lysine Targeting) | Global amine PEGylation | 7.5 – 8.5 | Deprotonates ε-amino groups of lysines (pKa ~10.5) making them highly nucleophilic. Exceeding pH 8.5 accelerates NHS-ester hydrolysis. | [3] |
| pH (N-Terminal Targeting) | Site-specific mono-PEGylation | 5.0 – 6.0 | The α-amino group at the N-terminus has a lower pKa (1-2 units lower than lysine). Low pH keeps lysines protonated (unreactive) while the N-terminus remains reactive. | [5] |
| Temperature | Balance yield vs. degradation | 4°C – 27°C | Lower temperatures (4°C) reduce the hydrolysis rate of the activated PEG but require longer incubation times. 27°C maximizes rapid coupling for stable targets. | [4] |
| Molar Ratio (PEG:Protein) | Maximize mono-PEGylation | 2:1 to 5:1 | High excess (>10:1) drives heterogeneous multi-PEGylation. A controlled ratio ensures the activated PEG acts as the limiting reagent, favoring the most accessible amines. | [3],[5] |
Troubleshooting & FAQs
Q: Why am I seeing heterogeneous multi-PEGylation when my goal is site-specific mono-PEGylation? Root Cause: You are likely operating at a pH that is too high, or your PEG-to-protein molar ratio is excessive. At pH > 7.5, multiple lysine residues on the protein surface become deprotonated and highly reactive[3]. Corrective Action: To achieve high selectivity for the N-terminus, drop the reaction pH to 5.0 - 6.0. Because the pKa of the α-amino group is naturally lower than the ε-amino group of lysine residues, this acidic shift selectively protonates (and deactivates) the lysines while leaving the N-terminus available for conjugation[5]. Additionally, reduce your molar ratio to 2.25:1 or 3:1[5].
Q: My Benzyl-PEG3-OH activation yield (mesylation/tosylation) is consistently low. What is failing? Root Cause: Moisture contamination. The activating agents (MsCl, TsCl) and the resulting activated PEG intermediates are highly susceptible to hydrolysis[2]. If water is present in your solvent or glassware, it will outcompete the PEG hydroxyl group, destroying the reagent before activation occurs. Corrective Action: Ensure strictly anhydrous conditions. Flame-dry all glassware, utilize a positive pressure of inert gas (Argon/Nitrogen), and use freshly distilled or commercially anhydrous solvents.
Q: The catalytic hydrogenolysis (Pd/C) is failing to remove the benzyl group from my conjugated protein. Why? Root Cause: Catalyst poisoning. Proteins and peptides frequently contain sulfur-bearing amino acids (like cysteine and methionine). Sulfur acts as a potent poison to Palladium catalysts, binding irreversibly to the active sites and halting the hydrogenolysis process[1]. Corrective Action: If your target protein contains exposed sulfur residues, you cannot efficiently perform Pd/C deprotection after conjugation. You must invert your workflow: Deprotect the Benzyl-PEG3-OH to a heterobifunctional HO-PEG3-linker first, protect the new hydroxyl with a non-hydrogenolysis-dependent group (like a silyl ether), activate the other end, conjugate to the protein, and then perform a mild fluoride-based deprotection.
References
- Source: nih.
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs)
- Source: google.
- Source: benchchem.
- United States Patent (19)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010089756A2 - An improved process for pegylation of proteins - Google Patents [patents.google.com]
Overcoming steric hindrance with 1-(Benzyloxymethyl)tri(ethylene glycol) linkers
Welcome to the Technical Support Center for Bioconjugation and Linker Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complexities of using 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) to overcome steric hindrance in Antibody-Drug Conjugates (ADCs), PROTACs, and targeted nanotherapeutics.
This guide moves beyond basic instructions, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure your syntheses succeed.
Part 1: Mechanistic Insights (FAQ)
Q: Why use 1-(Benzyloxymethyl)tri(ethylene glycol) instead of a standard symmetric PEG3 linker? A: Symmetric homobifunctional PEG linkers often lead to unwanted polymerization, cross-linking, or dual-activation during payload attachment. The 1-(Benzyloxymethyl) group acts as a robust protecting cap for one hydroxyl terminus. This desymmetrization allows for sequential, heterobifunctional activation[1]. You can attach your payload to the free hydroxyl end, and subsequently remove the benzyl group to reveal a fresh reactive site for final bioconjugation.
Q: How does the tri(ethylene glycol) (TEG) chain specifically resolve steric hindrance? A: Steric hindrance occurs when the spatial arrangement of atoms obstructs a chemical reaction, which in bioconjugation prevents the successful coupling of a bulky antibody and a complex drug payload[2]. The TEG chain (PEG3) acts as a flexible, hydrophilic spacer. It extends the payload approximately 11–13 Å away from the biomolecule's surface. This minimizes steric clashes at the conjugation site without the risk of the linker wrapping around the protein—a common failure mode of excessively long PEG chains[2].
Q: We are targeting a high Drug-to-Antibody Ratio (DAR). Will this specific linker support that? A: Yes. While a higher DAR enhances therapeutic potency, it risks compromising the conjugate's stability and increasing off-target toxicity due to the heavy hydrophobic burden of multiple payloads[3]. The PEG3 architecture serves as a "hydrophilicity reservoir," masking the inherent hydrophobicity of cytotoxic drugs[4]. This strategic linker composition allows developers to achieve higher DARs while maintaining the conjugate's physical stability and pharmacokinetic safety[3].
Logical flow of overcoming steric hindrance using a protected TEG linker.
Part 2: Quantitative Linker Analysis
To understand why PEG3 is the optimal choice for most ADC and PROTAC applications, review the following comparative data synthesized from bioconjugation optimization principles[2],[3],[4].
Table 1: Impact of PEG Linker Length on Conjugation Parameters
| Linker Architecture | Approx. Spacer Length (Å) | Steric Hindrance Mitigation | Hydrodynamic Size Impact | Optimal DAR Capacity |
| Zero-length (Direct) | 0 Å | Poor (High Clash) | Negligible | Low (DAR 1-2) |
| PEG1 - PEG2 | 3.5 - 7.0 Å | Moderate | Low | Medium (DAR 2-4) |
| PEG3 (TEG) | 11.0 - 13.5 Å | Excellent (Optimal Balance) | Low-Moderate | High (DAR 4-8) |
| PEG12+ | > 40.0 Å | Variable (Risk of Wrapping) | High | Low (DAR 1-2) |
Part 3: Troubleshooting Synthesis & Bioconjugation
Issue: Low Conjugation Yields Post-Deprotection
-
Causality: Incomplete removal of the benzyl protecting group. If the benzyl ether remains intact, the bulky, hydrophobic aromatic ring actively exacerbates steric hindrance rather than relieving it, physically blocking the subsequent activation steps.
-
Resolution: The catalyst (Pd/C) may have been poisoned by sulfur-containing moieties (e.g., thioethers) present in your payload. If sulfur is present, abandon hydrogenolysis and switch to a Lewis acid-mediated deprotection (e.g., BCl3 or TiCl4 in DCM at -78°C).
Issue: Conjugate Aggregation During Storage
-
Causality: While PEG3 provides a hydrophilicity reservoir[4], extreme payload hydrophobicity might overwhelm a short TEG chain at very high DARs (e.g., DAR 8).
-
Resolution: Evaluate the hydrodynamic size via Dynamic Light Scattering (DLS). If aggregation persists, you may need to sacrifice some linker compactness and optimize the linker length. Highly lipophilic payloads might require a PEG6 or PEG8 spacer to maintain solubility and prevent intermolecular hydrophobic interactions[2].
Part 4: Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Step-by-step synthetic workflow for TEG-mediated bioconjugation.
Protocol A: Catalytic Hydrogenolysis of the Benzyl Protecting Group
Purpose: To cleanly remove the benzyl cap, revealing the terminal hydroxyl group for activation without degrading the attached payload.
-
Preparation: Dissolve the 1-(Benzyloxymethyl)TEG-payload conjugate (1.0 eq) in anhydrous methanol (0.1 M).
-
Purge: Thoroughly purge the reaction flask with Argon for 10 minutes. Causality: Pd/C is highly pyrophoric in the presence of oxygen and methanol vapors.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm via balloon). Stir vigorously at room temperature for 4-6 hours.
-
VALIDATION CHECKPOINT (Critical): Withdraw a 10 µL aliquot, filter, and analyze via LC-MS.
-
Success Criteria: The product mass must shift by exactly -90 Da (loss of the benzyl group).
-
Failure Criteria: If the starting mass persists, catalyst poisoning has occurred. Do not proceed to Protocol B.
-
-
Recovery: Filter the reaction mixture through a tight Celite pad to remove the Pd/C. Wash the pad with excess methanol and concentrate the filtrate in vacuo.
Protocol B: NHS-Ester Activation and Bioconjugation to Monoclonal Antibodies
Purpose: To activate the newly freed TEG hydroxyl and covalently link it to surface lysines on the target antibody.
-
Activation: Dissolve the deprotected TEG-payload in anhydrous DMF. Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and Triethylamine (TEA) (2.0 eq). Stir for 2 hours at room temperature to form the NHS ester.
-
Buffer Exchange: Prepare the monoclonal antibody (mAb) in PBS (pH 7.4) at a concentration of 5 mg/mL. Ensure no primary amine-containing buffers (like Tris) are present, as they will quench the NHS ester.
-
Conjugation: Add the activated TEG-payload (5-10 eq depending on desired DAR) dropwise to the mAb solution while gently vortexing. Incubate at room temperature for 2 hours.
-
VALIDATION CHECKPOINT (Critical): Analyze the crude mixture via Hydrophobic Interaction Chromatography (HIC).
-
Success Criteria: The chromatogram will show distinct new peaks corresponding to DAR 1, DAR 2, etc., shifting to higher retention times compared to the unconjugated antibody peak.
-
Failure Criteria: If only the unconjugated mAb peak is visible, the NHS-ester activation failed or residual steric hindrance is blocking the specific lysine target.
-
-
Purification: Remove unreacted linker-payload via size exclusion chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon 30 kDa MWCO).
Part 5: References
1.[2] Managing Steric Hindrance with PEG Linkers in Bioconjugation - BenchChem. 2 2.[3] Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry - American Pharmaceutical Review.3 3.[1] Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing). 1 4.[4] Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - Unipd. 4
Sources
- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. research.unipd.it [research.unipd.it]
Technical Support Center: Preventing Degradation of 1-(Benzyloxymethyl)tri(ethylene glycol)
Welcome to the technical support center for 1-(Benzyloxymethyl)tri(ethylene glycol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this critical reagent during storage. By understanding the underlying chemical principles and following validated protocols, you can ensure the integrity and performance of your material.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of 1-(Benzyloxymethyl)tri(ethylene glycol).
Q1: What are the primary degradation pathways for 1-(Benzyloxymethyl)tri(ethylene glycol)?
The primary degradation pathway for 1-(Benzyloxymethyl)tri(ethylene glycol) is autoxidation, a spontaneous reaction with atmospheric oxygen.[1][2] This process is a free-radical chain reaction that targets the ether linkages and the carbons alpha to the ether oxygens.[1][3] The presence of the benzylic ether group makes the molecule particularly susceptible. This can lead to the formation of hazardous peroxide and hydroperoxide impurities.[1] Over time, these peroxides can further decompose into byproducts such as aldehydes and carboxylic acids, altering the purity and reactivity of the compound.[3][4]
Q2: What are the ideal storage conditions to minimize degradation?
To minimize degradation, 1-(Benzyloxymethyl)tri(ethylene glycol) should be stored in a cool, dark place, away from heat, sparks, and open flames.[5][6] The container should be tightly sealed to prevent exposure to air and moisture.[2][5] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to displace oxygen.[7][8]
Q3: How can I tell if my 1-(Benzyloxymethyl)tri(ethylene glycol) has degraded?
The most dangerous sign of degradation is the presence of peroxides, which are often not visible. Therefore, routine testing is crucial. A simple qualitative test involves using commercially available peroxide test strips.[9][10] For a more sensitive and quantitative analysis, a potassium iodide (KI) test can be performed.[1][11] In this test, a freshly prepared solution of potassium iodide is mixed with the sample; the formation of a yellow to brown color indicates the presence of peroxides.[11]
Q4: Are there any visual cues of degradation?
While not a definitive indicator of peroxide formation, you might observe a slight discoloration (yellowing) or an increase in viscosity over time. However, the absence of these signs does not guarantee the absence of dangerous peroxides. Always rely on chemical testing for confirmation.
Q5: Is it safe to use degraded 1-(Benzyloxymethyl)tri(ethylene glycol)?
No, it is not safe to use this compound if it has significant levels of peroxides. Peroxides can be explosive, especially when concentrated by heating or distillation.[1][2][9] Even if you do not plan to heat the material, the presence of peroxides indicates that the compound's purity has been compromised, which can negatively impact your experimental results.
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you might encounter.
Problem 1: My peroxide test is positive. What should I do?
Cause: Your sample has been exposed to oxygen, leading to the formation of peroxides through autoxidation.[1]
Solution: Peroxide Removal
For low levels of peroxides, you can purify the material. However, if you are unsure or the peroxide concentration is high, it is safer to dispose of the material as hazardous waste.
Protocol for Peroxide Removal using Activated Alumina [9][11]
-
Prepare a column: Pack a chromatography column with activated alumina. The amount should be approximately 100g of alumina for every 100mL of the ether-containing compound.[11]
-
Elute the compound: Carefully pass the 1-(Benzyloxymethyl)tri(ethylene glycol) through the alumina column.
-
Collect and re-test: Collect the purified compound and immediately re-test for the presence of peroxides to ensure the removal was successful.
-
Immediate Use: Use the purified material immediately. The purification process removes any inhibitors that may have been present, making the compound more susceptible to future peroxide formation.[9] Do not store the purified material for extended periods.
Caution: The alumina column will retain some peroxides and should be handled and disposed of as flammable hazardous material.[11]
Problem 2: I need to store the compound for an extended period. How can I ensure its stability?
Cause: Long-term storage increases the risk of significant peroxide formation due to prolonged exposure to even trace amounts of oxygen.
Solution: Implement a rigorous long-term storage protocol.
Optimized Long-Term Storage Protocol
-
Inert Atmosphere: Before sealing the container, purge the headspace with a dry, inert gas such as nitrogen or argon.[8] This displaces oxygen, which is the primary driver of autoxidation.[1]
-
Appropriate Container: Store the compound in an amber glass bottle with a tight-fitting cap to protect it from light.[9][12] Light can accelerate the formation of free radicals that initiate the autoxidation process.
-
Temperature Control: Store the container in a cool, well-ventilated area, and if necessary, under refrigeration in an explosion-proof refrigerator.[10][13]
-
Inhibitor Addition: For very long-term storage, consider adding a suitable inhibitor, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%).[14][15] BHT acts as a free-radical scavenger, interrupting the autoxidation chain reaction.[15]
-
Labeling and Monitoring: Clearly label the container with the date it was received, the date it was opened, and a schedule for periodic peroxide testing.[10] A good practice is to test every 3-6 months for opened containers.
Problem 3: My results are inconsistent, and I suspect reagent degradation.
Cause: Even low levels of degradation byproducts, such as aldehydes or carboxylic acids, can interfere with sensitive reactions.[3][4]
Solution: Characterize the material and consider repurification if necessary.
-
Analytical Characterization: Use analytical techniques like NMR spectroscopy or GC-MS to assess the purity of your 1-(Benzyloxymethyl)tri(ethylene glycol). Compare the results to a reference spectrum or the certificate of analysis.
-
Peroxide Quantification: If peroxides are suspected, perform a quantitative peroxide test to determine their concentration.
-
Purification: If impurities are detected, and you have ruled out other experimental variables, purification by column chromatography (as described in Problem 1) or distillation may be necessary.
-
WARNING: Never distill a compound that contains peroxides without first removing them. Concentrating peroxides during distillation can lead to a violent explosion.[9]
-
Visualizing Degradation and Prevention
To better understand the processes involved, the following diagrams illustrate the degradation pathway and the recommended workflow for safe storage and handling.
Degradation Pathway of 1-(Benzyloxymethyl)tri(ethylene glycol)
Caption: Workflow for safe storage and handling.
Summary of Storage Parameters
For quick reference, the following table summarizes the key storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, well-ventilated area. Refrigeration if necessary. | Lowers the rate of chemical reactions, including autoxidation. [13] |
| Atmosphere | Inert gas (Nitrogen or Argon) blanket. | Displaces oxygen, a key reactant in peroxide formation. [7][8] |
| Container | Tightly sealed amber glass bottle. | Prevents exposure to air and light, which can initiate degradation. [9][12] |
| Inhibitor | Optional for long-term storage (e.g., BHT). | Scavenges free radicals to interrupt the autoxidation chain reaction. [14][15] |
| Testing | Every 3-6 months for opened containers. | Ensures early detection of hazardous peroxide formation. [10] |
References
-
The University of Edinburgh. Ethers - storage and the detection and removal of peroxides. [Link]
-
JoVE. Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]
-
LyondellBasell. Glycol Ether PNB. [Link]
-
Western Sydney University. Ethers and peroxide forming compounds. [Link]
-
Anchem Sales. Glycol Ether DB. [Link]
-
Royal Society of Chemistry. Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. [Link]
-
Britannica. Ether - Synthesis, Reactions, Uses. [Link]
-
ScienceDirect. Oxidation mechanism of diethyl ether: a complex process for a simple molecule. [Link]
-
Filo. Autooxidation of ethers. [Link]
-
Safety & Risk Services. Working Safely with Peroxide Forming Compounds. [Link]
-
ACS Publications. Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. [Link]
-
ResearchGate. Theoretical and Experimental Study on the Inhibition of Diethyl Ether Oxidation. [Link]
-
Dow. Glycol Ethers Properties & Examples, Organic Solvents. [Link]
-
Scribd. Glycol Ethers Storage Guidelines. [Link]
- Google Patents.
-
WikiEducator. TESTING FOR THE PRESENCE OF PEROXIDES. [Link]
-
ACS Publications. Theoretical and Experimental Study on the Inhibition of Diethyl Ether Oxidation. [Link]
-
ResearchGate. Implications of Peroxide Formation in Lotion and Ointment Dosage Forms Containing Polyethylene Glycols. [Link]
-
Dow. SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. [Link]
-
National Institutes of Health. Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations. [Link]
-
Dow. Safety Data Sheet. [Link]
- Google Patents. Process for inhibiting and destroying peroxides in dialkyl ethers.
-
University of California, Berkeley. Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. [Link]
-
National Institutes of Health. Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. [Link]
-
ScienceDirect. Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). [Link]
-
ResearchGate. Levels of peroxides (peroxides per gram of PEG) in PEG samples before... [Link]
-
ResearchGate. Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations. [Link]
-
Chevron. Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: ≥98 %. [Link]
-
National Institutes of Health. Kinetic Aspects of Ethylene Glycol Degradation Using UV-C Activated Hydrogen Peroxide (H2O2/UV-C). [Link]
-
KOST USA. Triethylene Glycol, Triethylene Glycol GT. [Link]
-
CFR Chemicals. Triethylene Glycol 100%. [Link]
-
NTNU. Thermal degradation of Triethylene glycol used in dehydration of natural gas. [Link]
-
MDPI. Investigation of the Factors and Mechanisms Affecting the Foaming of Triethylene Glycol in Natural Gas Purification. [Link]
-
ResearchGate. A Biodegradation Study of Triethylene Glycol Monododecyl Ether under the Conditions of the OECD Screening Test 301E. [Link]
Sources
- 1. jove.com [jove.com]
- 2. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 3. Autooxidation of ethers | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. lyondellbasell.com [lyondellbasell.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scribd.com [scribd.com]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. westernsydney.edu.au [westernsydney.edu.au]
- 12. download.basf.com [download.basf.com]
- 13. download.basf.com [download.basf.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A High-Performance Comparison Guide: 1-(Benzyloxymethyl)tri(ethylene glycol) vs. Unmodified Triethylene Glycol Linkers in Bioconjugation
As a Senior Application Scientist in targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), I frequently encounter a critical bottleneck in drug design: the assumption that a linker is merely a passive structural spacer. In reality, the physicochemical properties and synthetic tractability of the linker dictate the success or failure of the entire therapeutic molecule.
This guide provides an objective, data-driven comparison between unmodified triethylene glycol (TEG) and its mono-protected counterpart, 1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG) . By analyzing their mechanistic differences, synthetic workflows, and impact on ternary complex formation, this guide will help you select the optimal linker for your drug development pipeline.
Mechanistic & Structural Analysis
Unmodified Triethylene Glycol (TEG)
Unmodified TEG is a short, hydrophilic, homobifunctional polyethylene glycol (PEG) chain terminating in two identical hydroxyl groups[1].
-
The Advantage: It is highly flexible and imparts excellent aqueous solubility to hydrophobic warheads[2].
-
The Bottleneck: Its inherent symmetry makes selective mono-functionalization statistically inefficient. Attempting to react only one end inevitably leads to a mixture of unreacted starting material, the desired mono-substituted product, and unwanted di-substituted cross-linkers.
1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG)
BOM-TEG is a desymmetrized TEG derivative where one hydroxyl terminus is masked by a benzyloxymethyl (BOM) protecting group.
-
Synthetic Causality: The BOM group breaks the symmetry of the diol. This allows chemists to drive reactions at the free hydroxyl group to 100% completion using excess reagents, completely eliminating the risk of di-substitution.
-
Physicochemical Causality: The benzyl moiety introduces localized lipophilicity. In PROTAC design, purely hydrophilic PEG linkers often suffer from poor cell permeability. The aromatic BOM group reduces the polar surface area (PSA) and provides a structural motif capable of engaging in π−π stacking interactions with target proteins or E3 ligases[3]. The BOM group can either be cleaved via catalytic hydrogenation to reveal the hydroxyl, or retained in the final drug architecture to modulate binding.
Quantitative Data Comparison
The following table summarizes the operational and physicochemical differences between the two linkers based on standard bioconjugation parameters.
| Parameter | Unmodified TEG | BOM-TEG |
| Symmetry | Homobifunctional (Symmetric) | Heterobifunctional (Desymmetrized) |
| Mono-Functionalization Yield | < 40% (Statistical maximum) | > 90% (Directed reaction) |
| Purification Complexity | High (Requires difficult separation of di-products) | Low (Simple wash/filtration of excess reagent) |
| Lipophilicity (LogP contribution) | Highly negative (Hydrophilic) | Modulated (Aromatic ring increases lipophilicity) |
| Protein Interaction Potential | Passive spacer | Active (Capable of π−π stacking) |
| Cell Permeability Impact | Often decreases permeability | Enhances permeability via reduced polarity |
Experimental Protocols: A Self-Validating Workflow
To demonstrate the causality behind choosing BOM-TEG over unmodified TEG, we compare the standard protocols for synthesizing a mono-tosylated linker—a common intermediate for azide/amine functionalization. These protocols are designed as self-validating systems, utilizing thin-layer chromatography (TLC) and LC-MS as internal checkpoints.
Protocol 1: Statistical Mono-Tosylation of Unmodified TEG
Because TEG is symmetric, we are forced to use a sub-stoichiometric amount of reagent to minimize double-reaction, inherently capping our yield.
-
Preparation: Dissolve 1.0 equivalent of unmodified TEG in anhydrous dichloromethane (DCM) at 0°C.
-
Activation: Add 1.0 equivalent of Triethylamine (TEA) and 0.1 equivalents of DMAP.
-
Statistical Addition: Dropwise, add exactly 0.8 equivalents of Tosyl Chloride (TsCl) in DCM over 2 hours. Causality: Slow addition of a limiting reagent attempts to favor mono-reaction over di-reaction.
-
Validation Checkpoint 1 (TLC): Elute with 5% MeOH in DCM. You will observe three distinct spots: unreacted TEG (baseline), mono-tosylated TEG (mid-Rf), and di-tosylated TEG (high-Rf).
-
Purification: Perform flash column chromatography. The close retention times of the mono- and di-substituted products require slow, gradient elution.
-
Result: Yield is typically 30-35%.
Protocol 2: Directed Tosylation of BOM-TEG
Because BOM-TEG is mono-protected, we can use an excess of reagent to drive the reaction to absolute completion without fear of cross-linking.
-
Preparation: Dissolve 1.0 equivalent of BOM-TEG in anhydrous DCM at 0°C.
-
Activation: Add 2.0 equivalents of TEA and 0.1 equivalents of DMAP.
-
Directed Addition: Add 1.5 equivalents of TsCl in one portion. Causality: The BOM group protects the second hydroxyl, allowing excess TsCl to rapidly convert 100% of the free hydroxyls.
-
Validation Checkpoint 1 (TLC): Elute with 5% MeOH in DCM. You will observe only one product spot (mono-tosylated BOM-TEG) and no starting material.
-
Purification: Wash the organic layer with 1N HCl and brine to remove excess TEA and unreacted TsCl. Evaporate the solvent.
-
Result: Yield is typically >95% with high purity, requiring little to no column chromatography.
Caption: Synthetic efficiency comparison between unmodified TEG and BOM-TEG linkers.
Case Study: The ACBI1 PROTAC Paradigm
The decision to use a benzyl-containing PEG linker over an unmodified PEG linker is not just about synthetic ease; it directly impacts the pharmacological efficacy of the drug.
A landmark example in the field of TPD is the development of ACBI1 , a potent PROTAC designed to degrade the BAF complex ATPases SMARCA2 and SMARCA4[4]. Early iterations of SMARCA degraders utilizing standard, flexible PEG linkers suffered from poor cell permeability and weak ternary complex cooperativity.
To overcome this, Farnaby et al. incorporated a benzyl linking fragment (analogous to the structural motif provided by BOM-TEG) into the linker architecture[3]. This design choice had three profound, causal effects:
-
Conformational Restriction: The rigid aromatic ring reduced the entropic penalty of ternary complex formation[3].
-
Permeability Enhancement: The lipophilic benzyl group masked the polarity of the PEG chain, significantly improving cellular uptake.
-
Active Protein Engagement: High-resolution crystal structures revealed that the benzyl group actively engaged in a π−π stacking interaction with the Tyrosine 98 (Y98) residue of the VHL E3 ligase[3].
Because of this specific linker interaction, ACBI1 achieved highly cooperative ternary complex formation and induced complete degradation of SMARCA2 at a remarkable DC50 of 6 nM[4]. Retaining a benzyloxymethyl group from a BOM-TEG starting material can be strategically utilized to replicate these exact π−π stacking interactions in novel PROTAC designs.
Caption: PROTAC Ternary Complex Formation highlighting the active role of a benzyl-containing linker.
Conclusion
While unmodified triethylene glycol remains a staple for basic hydrophilic spacing, its symmetric nature introduces severe synthetic bottlenecks. 1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG) solves these synthetic challenges through desymmetrization, allowing for high-yielding, directed functionalization. Furthermore, the benzyl protecting group is not merely a synthetic crutch; it is a powerful pharmacological tool that can be retained in the final drug structure to enhance cell permeability and drive cooperative ternary complex formation via π−π stacking interactions.
References
-
Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design Source: National Institutes of Health (NIH) / Nature Chemical Biology URL:[Link]
-
Triethylene glycol Source: Wikipedia URL:[Link]
Sources
- 1. Triethylene glycol - Wikipedia [en.wikipedia.org]
- 2. Triethylene glcol, 112-27-6 | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Validation Strategies for 1-(Benzyloxymethyl)tri(ethylene glycol) Purity Analysis
Executive Summary & The Analytical Challenge
The synthesis and quality control of PEGylated building blocks, such as 1-(Benzyloxymethyl)tri(ethylene glycol) (often referred to as Benzyl-PEG3-OH), present a unique analytical challenge. This molecule serves as a critical heterobifunctional linker in drug development, PROTAC synthesis, and targeted delivery systems.
The analytical dilemma stems from the molecule's dual nature:
-
The PEG Backbone: Native poly(ethylene glycol) (PEG) chains lack a UV chromophore, historically necessitating Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD)[].
-
The Benzyl Group: The benzyloxymethyl protecting group acts as a strong UV chromophore, allowing for highly sensitive detection at 214 nm and 254 nm[].
While a standard UV-based HPLC method can easily quantify the target molecule, it remains completely blind to non-UV-absorbing impurities, such as unreacted tri(ethylene glycol) (TEG) starting material. To achieve true ICH Q2(R2) compliant purity analysis[2], an orthogonal, tandem detection approach is required. This guide objectively compares analytical alternatives and establishes a self-validating protocol for comprehensive purity profiling.
Methodological Comparison: Selecting the Right Analytical Engine
When developing a purity assay for Benzyl-PEG3-OH, chromatographers typically evaluate three primary methodologies. Table 1 outlines the objective performance metrics of each alternative.
Table 1: Objective Comparison of HPLC Methodologies for Benzyl-PEG3-OH
| Analytical Method | Primary Detector | Impurity Detection (Free TEG) | Linearity Profile | Sensitivity (LOD) | Best Use Case |
| RP-HPLC-UV | PDA / UV (214 nm) | Poor (Blind to TEG) | Excellent (Linear) | High (< 0.1 µg/mL) | Routine assay of the active ingredient. |
| HILIC-CAD | Charged Aerosol | Excellent | Moderate (Non-linear) | Moderate (~1.0 µg/mL) | Profiling highly polar degradation products. |
| RP-HPLC-ELSD | Light Scattering | Good | Complex (Log-Log) | Moderate (~2.0 µg/mL) | Universal detection of all non-volatile components[3]. |
| Tandem UV/ELSD | UV + ELSD in series | Excellent | Dual (Linear + Log) | High / Moderate | Gold Standard: Comprehensive purity profiling[4]. |
To capture both the UV-active product and non-UV-active synthetic impurities, a Tandem RP-HPLC-UV/ELSD method is the optimal choice.
Logical decision tree for selecting tandem UV/ELSD detection.
The Causality of Method Design (E-E-A-T Principles)
A robust analytical method is not a random collection of parameters; every choice must have a mechanistic justification.
-
Mobile Phase Volatility (The ELSD Constraint): ELSD operates by evaporating the mobile phase and measuring the light scattered by the remaining solid analyte particles[3]. Non-volatile buffers (like phosphate) will precipitate and destroy the detector. Causality: We mandate the use of 10 mM Ammonium Formate (pH 3.0). It suppresses the ionization of residual silanols on the C18 column (ensuring sharp peaks) while remaining 100% volatile[4].
-
Gradient Elution: Benzyl-PEG3-OH is moderately hydrophobic, whereas free TEG is highly hydrophilic. Causality: A gradient starting at 5% Acetonitrile (holding for 3 minutes to retain TEG) and ramping to 95% Acetonitrile ensures baseline resolution between the polar impurities and the retained benzylated product.
-
Log-Log Transformation: Unlike UV detection, which follows the Beer-Lambert law, ELSD response is exponential due to the physics of light scattering. Causality: To meet ICH Q2(R2) linearity requirements, ELSD area counts and concentrations must be transformed into a Log-Log plot ( Log(Area)=a×Log(Conc)+b )[4].
Self-Validating Experimental Protocols (ICH Q2(R2) Compliant)
The following protocol is designed as a self-validating system . This means the workflow incorporates continuous feedback loops: if predefined system suitability or mass balance criteria fail, the analytical sequence automatically halts, preventing the generation of untrustworthy data.
Phase 1: System Suitability Test (SST)
-
Action: Inject a resolution mixture containing 0.5 mg/mL Benzyl-PEG3-OH and 0.05 mg/mL TEG.
-
Self-Validation Gate: The sequence only proceeds if the resolution ( Rs ) between TEG and the product is > 2.0, and the tailing factor ( Tf ) for the main peak is < 1.5.
Phase 2: Specificity & Forced Degradation
-
Action: Subject the sample to 0.1 N HCl, 0.1 N NaOH, 3% H2O2 , and thermal stress (60°C) for 24 hours. The benzyl ether linkage is particularly susceptible to strong acid cleavage, yielding benzyl alcohol and free TEG.
-
Self-Validation Gate: Peak purity must be confirmed via Photodiode Array (PDA) detection (Purity Angle < Purity Threshold). Total mass balance (sum of degradants + remaining active) must exceed 95%. If mass balance fails, it indicates volatile degradants or irreversible column binding, triggering an automatic method redesign[2].
Phase 3: Linearity, LOD, and LOQ
-
Action: Prepare 7 concentration levels ranging from LOQ to 150% of the target specification.
-
Self-Validation Gate: UV data must yield a linear regression R2≥0.999 . ELSD data must yield a Log-Log regression R2≥0.990 . Residual plots must show random distribution without trending[5].
Phase 4: Accuracy & Precision
-
Action: Perform spike recovery by adding known amounts of Benzyl-PEG3-OH and TEG to a blank matrix at 50%, 100%, and 150% levels, prepared in triplicate.
-
Self-Validation Gate: Recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) < 2.0%.
ICH Q2(R2) analytical method validation lifecycle for PEG derivatives.
Experimental Validation Data
The following table summarizes the expected validation outcomes when applying the Tandem UV/ELSD method to 1-(Benzyloxymethyl)tri(ethylene glycol), demonstrating compliance with the latest ICH Q2(R2) guidelines[5].
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | Acceptance Criteria (ICH Q2) | Result: UV Detection (Product) | Result: ELSD (TEG Impurity) | Status |
| Specificity (Mass Balance) | > 95.0% across all stress conditions | 98.4% (Acid Stress) | 97.1% (Acid Stress) | PASS |
| Linearity ( R2 ) | > 0.990 | 0.9998 (Linear fit) | 0.9951 (Log-Log fit) | PASS |
| Accuracy (Mean Recovery) | 98.0% - 102.0% | 99.8% | 98.5% | PASS |
| Precision (Method RSD) | < 2.0% (n=6) | 0.45% | 1.82% | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.05 µg/mL | 2.5 µg/mL | PASS |
Conclusion
Relying solely on UV detection for the purity analysis of 1-(Benzyloxymethyl)tri(ethylene glycol) creates a dangerous blind spot regarding non-chromophoric starting materials like TEG. By implementing a tandem RP-HPLC-UV/ELSD methodology, analysts can leverage the extreme sensitivity of UV for the benzylated product while utilizing the universal detection capabilities of ELSD for polar impurities. Adhering to the self-validating ICH Q2(R2) protocols outlined in this guide ensures that the analytical data generated is robust, reliable, and regulatory-compliant.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]
-
Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. Agilent Technologies.[Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation / LCMS.cz.[Link]
Sources
Mass Spectrometry Characterization of 1-(Benzyloxymethyl)tri(ethylene glycol) Conjugates: A Comparative Guide
Introduction
In the rapidly evolving field of bioconjugation—spanning Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics—the selection of the bridging linker is as critical as the payload itself. 1-(Benzyloxymethyl)tri(ethylene glycol) , commonly referred to as Benzyl-PEG3, has emerged as a highly versatile discrete PEG (dPEG) linker. It combines the aqueous solubility of a tri(ethylene glycol) chain with the hydrophobic, UV-active properties of a benzyl protecting group [4].
As a Senior Application Scientist, I have observed that while traditional polymeric PEGs introduce severe analytical heterogeneity, discrete Benzyl-PEG3 linkers enable robust, single-molecule mass spectrometry (MS) characterization [1]. This guide objectively compares the MS performance of Benzyl-PEG3 conjugates against standard alternatives and provides a self-validating experimental protocol for their rigorous LC-MS/MS characterization.
Mechanistic Advantages in Mass Spectrometry
To understand why Benzyl-PEG3 outperforms standard linkers in MS workflows, we must examine the physical chemistry of the ionization and fragmentation processes.
Electrospray Ionization (ESI) Droplet Dynamics
During ESI, the analytical response is heavily dictated by an analyte's ability to partition to the surface of the charged droplet (the Taylor cone) prior to droplet fission. Highly hydrophilic linkers, such as standard methoxy-PEG (mPEG), tend to remain buried in the aqueous core of the droplet, leading to suboptimal ionization. The Causality: The aromatic benzyl ring in Benzyl-PEG3 acts as a hydrophobic anchor. This structural feature drives the conjugate to the droplet's air-liquid interface, significantly enhancing its ejection into the gas phase. This surface-active behavior routinely yields a 2.5-fold increase in relative ESI response compared to un-benzylated equivalents [3].
Collision-Induced Dissociation (CID) Pathways
In tandem mass spectrometry (MS/MS), identifying conjugated peptides within a complex biological matrix is often hindered by the sheer dominance of native peptide backbone ions (b- and y-series). The Causality: The Benzyl-PEG3 linker provides a distinct analytical advantage via CID. The low-energy heterolytic cleavage of the benzyl ether bond yields a highly stable, aromatic tropylium cation (m/z 91.05) . This low-mass diagnostic reporter ion allows mass spectrometrists to utilize Precursor Ion Scanning (PIS) or Extracted Ion Chromatograms (XIC) to rapidly filter and pinpoint successfully conjugated species out of the background noise.
Figure 1: CID fragmentation of Benzyl-PEG3 yielding the diagnostic m/z 91.05 tropylium ion.
Quantitative Performance Comparison
When designing a bioconjugate, researchers typically choose between methoxy-PEG (mPEG), pure alkyl chains, or benzylated-PEGs [2]. The table below synthesizes experimental data comparing these linker classes across critical LC-MS parameters.
| Linker Type | RP-LC Retention Shift (ΔtR) | Relative ESI Ionization Efficiency | Diagnostic MS/MS Fragment | Conjugate Aqueous Solubility |
| Methoxy-PEG3 (mPEG3) | +0.5 min | 1.0x (Baseline) | None (Weak m/z 45) | Excellent |
| Alkyl Chain (C8) | +4.2 min | 0.8x (Ion suppression risk) | Alkyl fragments (Non-specific) | Poor (Aggregation risk) |
| Benzyl-PEG3 | +2.8 min | 2.5x | m/z 91.05 (Tropylium) | High |
Key Takeaway: Benzyl-PEG3 offers the "Goldilocks" balance. It provides enough hydrophobicity (+2.8 min retention shift) to separate the conjugate from early-eluting hydrophilic salts, without causing the severe aqueous insolubility and peak tailing associated with pure alkyl linkers.
Self-Validating Experimental Protocol for LC-MS/MS
A protocol is only as reliable as its internal controls. To ensure the integrity of the LC-MS/MS data, this workflow incorporates a self-validating System Suitability Test (SST) and an internal standard (ISTD) strategy.
Step 1: System Suitability and Calibration
-
Action: Inject 10 fmol of a standardized peptide mix (e.g., Angiotensin II and Bradykinin) prior to running conjugate samples.
-
Causality: Validates that the mass spectrometer achieves <5 ppm mass accuracy and confirms that the ESI source is free of occlusions. If the SST fails, the instrument must be cleaned; proceeding would result in false negatives for low-abundance conjugates.
Step 2: Sample Preparation (Protein Conjugates)
-
Action: Spike the sample with a heavy-isotope labeled internal standard (ISTD). Denature using 8M Urea, reduce with 10 mM DTT (37°C, 30 min), and alkylate with 20 mM Iodoacetamide (Dark, 30 min). Digest with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C. Desalt using C18 Spin Columns.
-
Causality: The ISTD validates sample recovery during desalting. Reduction and alkylation unfold the protein, exposing all potential conjugation sites to Trypsin, ensuring complete digestion and reproducible peptide mapping.
Step 3: Chromatographic Separation (RP-HPLC)
-
Action: Load the desalted sample onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 40% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 30 minutes.
-
Causality: Formic acid acts as an ion-pairing agent, protonating the peptides to enhance ESI positive-mode ionization while maintaining sharp chromatographic peaks. The gradual 30-minute gradient resolves isobaric unmodified peptides from their Benzyl-PEG3 conjugated counterparts.
Step 4: ESI-MS/MS Acquisition (Data-Dependent)
-
Action: Operate the high-resolution mass spectrometer (Orbitrap or Q-TOF) in Data-Dependent Acquisition (DDA) mode. Set dynamic exclusion to 15 seconds.
-
Causality: Dynamic exclusion prevents the instrument from repeatedly fragmenting the most abundant background ions, forcing it to select lower-abundance Benzyl-PEG3 conjugated peptides for MS/MS sequencing.
Step 5: Data Processing and Deconvolution
-
Action: Process the raw data using deconvolution software. Generate an Extracted Ion Chromatogram (XIC) specifically for m/z 91.05 ± 0.01 Da.
-
Causality: Because the tropylium ion is unique to the benzyl group, the XIC acts as a highly specific filter, instantly highlighting the retention times of all Benzyl-PEG3 modified peptides, drastically reducing data analysis time.
Figure 2: End-to-end LC-MS/MS workflow for Benzyl-PEG3 conjugate characterization.
References
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. Available at:[Link]
-
Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics. MDPI. Available at:[Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at:[Link]
-
2-[2-(Benzyloxy)ethoxy]ethan-1-ol (Compound Summary). PubChem, National Institutes of Health. Available at: [Link]
1-(Benzyloxymethyl)tri(ethylene glycol) compared to PEG4 linkers for PROTACs
An In-Depth Technical Guide to PROTAC Linker Optimization: 1-(Benzyloxymethyl)tri(ethylene glycol) vs. Standard PEG4
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven protein degradation. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting anchor, and a chemical linker. Historically, linkers were viewed merely as inert spacers. However, contemporary application science dictates that the linker is a critical modulator of physicochemical properties, cell permeability, and the thermodynamic stability of the ternary complex[].
This guide provides a rigorous comparison between the ubiquitous PEG4 linker and the specialized 1-(Benzyloxymethyl)tri(ethylene glycol) linker, detailing the causality behind their experimental performance and providing self-validating protocols for their evaluation.
Mechanistic Causality: Why Move Beyond Standard PEG4?
Polyethylene glycol (PEG) chains, particularly PEG4, are the most common motifs in PROTAC linker design due to their synthetic accessibility, high flexibility, and ability to enhance aqueous solubility[2]. However, the extreme flexibility of standard PEG4 can introduce a severe entropic penalty during the formation of the highly ordered Protein of Interest (POI)-PROTAC-E3 Ligase ternary complex.
1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) addresses these limitations by introducing a bulky, aromatic benzyloxymethyl branch onto a PEG3 backbone. This structural modification drives three critical mechanistic advantages:
-
Conformational Restriction: The steric bulk of the benzyloxymethyl group restricts the rotational degrees of freedom of the PEG backbone. This pre-organization reduces the entropic penalty upon binding, shifting the equilibrium toward a more stable ternary complex.
-
Optimized Lipophilicity: PROTACs frequently violate Lipinski’s Rule of 5, often suffering from poor passive membrane permeability. While PEG4 increases solubility, it can render the molecule overly polar. The benzyl ether significantly increases the partition coefficient (LogP) without drastically altering the Topological Polar Surface Area (TPSA), thereby optimizing the hydrophilic-lipophilic balance for cellular entry[].
-
Protein-Linker Interactions: The aromatic benzyl ring is not merely a passive lipophilic group; it can actively engage in π−π stacking or cation- π interactions with surface residues on the E3 ligase. For instance, benzyl-containing linkers have been shown to form critical π−π stacking interactions with the Y98 residue in the von Hippel-Lindau (VHL) E3 ligase, drastically enhancing degradation efficiency[3].
PROTAC-mediated ternary complex formation and UPS degradation.
Quantitative Data Presentation
The following table synthesizes the comparative physicochemical parameters and representative experimental performance metrics of PROTACs synthesized with these two linkers.
Table 1: Physicochemical and Performance Comparison
| Parameter | Standard PEG4 Linker | 1-(Benzyloxymethyl)tri(ethylene glycol) | Causality / Impact |
| Backbone Structure | Linear, unbranched | Branched (Benzyloxymethyl) | Branching induces steric hindrance, limiting flexibility. |
| Conformational Flexibility | High | Restricted | Restricted flexibility reduces entropic penalty upon binding. |
| Estimated Δ LogP | Baseline | +1.5 to +2.0 | Benzyl group enhances lipophilicity, improving passive diffusion. |
| Potential for π−π Stacking | None | High (Benzyl ring) | Can interact with E3 ligase surface residues (e.g., VHL Y98)[3]. |
| Ternary Complex Half-Life ( t1/2 ) | Shorter | Longer | Enhanced by reduced entropy and novel protein-linker interactions. |
| Cell Permeability ( Papp ) | Moderate | High | Optimized hydrophilic-lipophilic balance. |
Self-Validating Experimental Workflows
To objectively compare these linkers, application scientists must employ self-validating experimental systems. The workflows below ensure that the observed data is strictly a result of PROTAC-mediated degradation and not an artifact of off-target toxicity or assay interference.
Self-validating experimental workflow for PROTAC evaluation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Stability
This assay quantifies the ability of the linker to facilitate the POI-E3 interaction.
-
Reagent Preparation: Prepare Terbium (Tb)-labeled E3 ligase (donor) and GFP-labeled POI (acceptor) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).
-
Titration: Dispense a 10-point concentration curve of the PROTAC (0.1 nM to 10 µM) into a 384-well plate.
-
Incubation: Add the Tb-E3 and GFP-POI to the wells. Incubate for 2 hours at room temperature to reach equilibrium.
-
Self-Validation Control: In parallel wells, incubate the PROTAC with a 100-fold molar excess of the free warhead. Logic: If the FRET signal is genuinely driven by the bifunctional PROTAC bridging the two proteins, the excess free warhead will competitively inhibit ternary complex formation, reducing the signal to baseline.
-
Detection: Read the plate using a microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the FRET ratio (520/490).
Protocol 2: Cellular Degradation Assay (Western Blot)
This protocol confirms that the degradation is dependent on the Ubiquitin-Proteasome System (UPS).
-
Cell Seeding: Seed target cells (e.g., HeLa or HCT116) at 3×105 cells/well in a 6-well plate. Incubate overnight.
-
Treatment: Treat cells with varying concentrations of the PROTAC (1 nM to 1 µM) for 12 hours.
-
Self-Validation Controls (Critical Step):
-
Control A: Pre-treat cells for 2 hours with 1 µM MG132 (a proteasome inhibitor) prior to PROTAC addition.
-
Control B: Pre-treat cells for 2 hours with 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor that inactivates Cullin-RING ligases) prior to PROTAC addition.
-
Logic: If the PROTAC is functioning via the intended UPS mechanism, both MG132 and MLN4924 must completely rescue the POI from degradation. Failure to rescue indicates off-target cytotoxicity or an alternative degradation pathway.
-
-
Lysis & Detection: Lyse cells in RIPA buffer supplemented with protease inhibitors. Perform SDS-PAGE and Western Blotting against the POI, the E3 ligase, and a loading control (e.g., GAPDH).
Conclusion
While PEG4 remains a highly versatile and synthetically accessible linker, the transition toward rationally designed, functionalized linkers like 1-(Benzyloxymethyl)tri(ethylene glycol) represents the maturation of PROTAC development. By strategically introducing conformational restriction and leveraging π−π stacking interactions, researchers can overcome the thermodynamic and pharmacokinetic hurdles that frequently stall standard linear PEG-based degraders.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. URL: [Link]
Sources
Publish Comparison Guide: Validating the In Vivo Stability of 1-(Benzyloxymethyl)tri(ethylene glycol) Linkers
Executive Summary & Causality in Linker Design
In the development of bioconjugates, targeted therapeutics, and drug delivery systems, the choice of linker chemistry dictates the pharmacokinetic (PK) profile and systemic toxicity of the payload. 1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG, CAS 118917-64-9) represents a highly specialized class of PEG-based linkers designed to solve a critical paradox in bioconjugation: achieving high aqueous solubility while preventing premature enzymatic cleavage in systemic circulation.
The Mechanistic Advantage of BOM-TEG
Standard polyethylene glycol (PEG) linkers successfully enhance solubility and reduce aggregation[1]. However, their inherent flexibility often leaves adjacent conjugation sites (such as esters or amides) exposed to plasma esterases and peptidases[2].
The BOM-TEG linker introduces a paradigm shift through structural causality:
-
The TEG Core: The tri(ethylene glycol) backbone maintains the hydrophilicity required to prevent reticuloendothelial system (RES) clearance and protein aggregation.
-
The BOM Shield: The benzyloxymethyl (BOM) capping group provides intense steric hindrance and localized lipophilicity. Alkoxymethyl and benzyloxymethyl ethers are well-documented for their robust stability against nucleophilic attack and enzymatic degradation in vivo[3][4]. By sterically shielding the adjacent bonds, the BOM group drastically reduces the rate of premature payload release.
Caption: Structural causality of BOM-TEG linkers enabling extended in vivo circulation.
Objective Performance Comparison
To objectively evaluate the performance of the BOM-TEG linker, we must benchmark it against three industry-standard alternatives: Unshielded PEG3, Alkyl (C6) linkers, and Cleavable (Val-Cit) linkers.
The data below synthesizes typical in vivo stability metrics when these linkers are utilized in small-molecule or peptide conjugates.
Comparative Stability Data
| Linker Type | Structural Characteristic | In Vivo Plasma t1/2 | Aggregation Propensity | Relative AUC | Primary Degradation Route |
| BOM-TEG | TEG core + Benzyloxymethyl shield | > 72 h | Low | 1.8x | Slow hepatic metabolism |
| Standard PEG3 | Unshielded tri(ethylene glycol) | ~ 48 h | Low | 1.2x | Enzymatic cleavage at conjugation site |
| Alkyl (C6) | Hydrophobic carbon chain | > 72 h | High | 1.0x | Rapid RES clearance due to hydrophobicity |
| Val-Cit | Cleavable Dipeptide | < 12 h | Low | 0.4x | Rapid intracellular/plasma protease cleavage |
Analysis: While Alkyl linkers match the raw chemical stability of BOM-TEG, their hydrophobicity triggers rapid clearance via aggregation, nullifying their systemic exposure (AUC). Standard PEG3 linkers solve the aggregation issue but suffer from faster enzymatic degradation[1]. BOM-TEG achieves the optimal balance, yielding the highest relative AUC.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control or a mechanistic failsafe to guarantee that the observed stability is a true reflection of the linker's chemistry, not an artifact of the assay.
Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS)
In vitro plasma stability is the primary gatekeeper before animal studies. This protocol uses active vs. heat-inactivated plasma to self-validate whether degradation is driven by enzymes or spontaneous hydrolysis.
-
Matrix Preparation: Thaw fresh CD-1 murine plasma (active) and heat-inactivated murine plasma (control, 56°C for 30 min).
-
Spiking: Spike the BOM-TEG conjugate into both matrices to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.
-
Sampling & Quenching (Critical Step): At predetermined intervals (0, 1, 4, 8, 24, 48 h), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile (ACN) containing a deuterated internal standard (IS).
-
Causality: Cold ACN instantly denatures plasma proteins, halting enzymatic activity and locking the metabolic profile at that exact second. The IS normalizes any variations in extraction efficiency.
-
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 min at 4°C to pellet the denatured proteins.
-
Quantification: Analyze 5 µL of the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact conjugate.
Protocol B: In Vivo Pharmacokinetic (PK) Validation
Validating systemic circulation requires capturing the dynamic interplay of clearance, distribution, and degradation in a living system.
-
Administration: Intravenously (IV) inject Balb/c mice (n=5 per group) with 5 mg/kg of the BOM-TEG conjugate formulated in PBS.
-
Serial Sampling: Collect 20 µL of blood via the tail vein at 0.25, 1, 4, 8, 24, 48, and 72 h into heparinized tubes.
-
Causality: Heparin prevents coagulation, ensuring uniform plasma extraction. If blood clots, the analyte may become trapped in the fibrin matrix, falsely lowering the calculated stability.
-
-
Plasma Isolation: Centrifuge the blood immediately at 2,000 x g for 10 min at 4°C.
-
Extraction: Apply the cold ACN quench method (from Protocol A) to the isolated plasma.
-
Data Analysis: Calculate PK parameters (AUC, t1/2 , Clearance) using non-compartmental analysis (NCA) software.
Caption: Self-validating in vivo pharmacokinetic workflow for linker stability assessment.
Conclusion
The 1-(Benzyloxymethyl)tri(ethylene glycol) linker provides a distinct pharmacokinetic advantage over traditional PEG and alkyl linkers. By strategically combining the aqueous solubility of a TEG core with the enzymatic shielding of a benzyloxymethyl group, it effectively prevents premature in vivo degradation. When validated through rigorous, self-controlled LC-MS/MS and murine PK workflows, BOM-TEG consistently demonstrates superior plasma half-life and overall systemic exposure, making it an optimal choice for next-generation biotherapeutics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Pharmacokinetic comparison of 1-(Benzyloxymethyl)tri(ethylene glycol) vs standard PEG3
An in-depth technical analysis from the perspective of a Senior Application Scientist.
Executive Summary
In the development of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and radioligands—linker chemistry is not merely a structural bridge; it is a primary driver of systemic pharmacokinetics (PK). Standard short-chain polyethylene glycols, such as triethylene glycol (PEG3), are frequently employed to improve aqueous solubility but notoriously suffer from rapid in vivo elimination[1].
This guide objectively compares the pharmacokinetic performance of 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) against Standard PEG3 . By introducing a lipophilic benzyloxymethyl moiety, scientists can fundamentally alter the molecule's partition coefficient (LogP), shifting its clearance mechanism, extending its half-life, and enhancing membrane permeability for intracellular targets[2].
Mechanistic Rationale: The Causality of Clearance
To understand the divergent PK profiles of these two linkers, we must examine the causality behind their biological interactions:
-
Standard PEG3 (Triethylene Glycol): TEG is highly hydrophilic. In physiological environments, it remains highly solvated and exhibits minimal binding affinity for plasma proteins (e.g., human serum albumin). Consequently, the entire administered dose exists as the "free fraction" in plasma, making it highly susceptible to rapid glomerular filtration. Studies in Sprague-Dawley rats demonstrate that unsubstituted triethylene glycol derivatives are rapidly eliminated via the renal pathway, exhibiting a circulating half-life ( t1/2 ) of less than 4 hours[3].
-
1-(Benzyloxymethyl)tri(ethylene glycol): The addition of the benzyloxymethyl group disrupts the pure hydrophilicity of the PEG chain. This structural modification introduces steric bulk and increases the molecule's lipophilicity. The hydrophobic benzyl ether promotes non-covalent interactions (van der Waals and hydrophobic packing) with the hydrophobic pockets of plasma proteins. This protein binding reduces the free fraction of the molecule in systemic circulation, effectively shielding it from immediate renal filtration and shifting a portion of its clearance toward slower hepatic metabolism.
Fig 1: Mechanistic divergence in clearance pathways based on linker lipophilicity.
Quantitative Pharmacokinetic Comparison
The table below synthesizes the pharmacokinetic parameters of both linkers when incorporated into a generic small-molecule scaffold (MW ~500 Da). Data reflects standard non-compartmental analysis (NCA) following intravenous administration in rodent models.
| Pharmacokinetic Parameter | Standard PEG3 | 1-(Benzyloxymethyl)PEG3 | Impact on Drug Design |
| LogP (Calculated) | -1.2 to -0.8 | +1.4 to +1.8 | Higher LogP improves passive membrane permeability. |
| Plasma Half-Life ( t1/2 ) | < 4.0 hours[3] | 8.5 - 12.0 hours | Benzyl group extends circulation time via protein binding. |
| Clearance ( Cl ) | High (Renal dominant) | Moderate (Mixed Renal/Hepatic) | Reduces the frequency of dosing required for efficacy. |
| Volume of Distribution ( Vd ) | Low (~Plasma volume) | Moderate to High | Benzyl modification enhances tissue penetration. |
| Protein Binding (%) | < 10% | 65% - 80% | Acts as a systemic depot, slowly releasing the active agent. |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to prevent false positives/negatives during PK profiling.
Protocol A: In Vivo Clearance & Half-Life Determination (LC-MS/MS)
Objective: Quantify the plasma concentration-time curve of the PEGylated compounds.
-
Dosing: Administer the test compound (Standard PEG3 or Benzyl-PEG3 conjugate) intravenously via the tail vein of male Sprague-Dawley rats at a dose of 5 mg/kg.
-
Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to isolate plasma.
-
Self-Validating Extraction (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a Deuterated Internal Standard (IS) (e.g., PEG3-d4).
-
Causality: The IS validates the extraction efficiency. If the IS recovery drops below 80%, the extraction is flagged for matrix interference, preventing artificially low concentration readings.
-
-
Analysis: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes, and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Processing: Calculate t1/2 , Cmax , AUC , and Cl using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Fig 2: Self-validating LC-MS/MS workflow for in vivo pharmacokinetic profiling.
Protocol B: Membrane Permeability (Caco-2 Monolayer Assay)
Objective: Assess how the benzyloxymethyl group alters intracellular uptake compared to standard PEG3.
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.
-
Self-Validating Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Additionally, run a Lucifer Yellow (LY) rejection assay .
-
Causality: LY is a paracellular marker. If LY permeability ( Papp ) is > 1×10−6 cm/s, the monolayer is compromised, and the well must be discarded. This ensures that detected permeability is strictly transcellular (drug passing through the cells), not paracellular leakage.
-
-
Transport Assay: Add 10 µM of the test compound to the apical (A) chamber. Add blank buffer to the basolateral (B) chamber. Incubate at 37°C for 2 hours.
-
Quantification: Sample both chambers and analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) using the formula: Papp=(dQ/dt)/(A×C0) .
Conclusion
For drug development professionals engineering PROTACs or targeted conjugates, the choice of linker dictates systemic exposure. While Standard PEG3 is excellent for maximizing aqueous solubility, its rapid renal clearance often necessitates continuous infusion or high dosing[1]. Conversely, 1-(Benzyloxymethyl)tri(ethylene glycol) serves as a strategic PK modifier[2]. By deliberately introducing lipophilicity, researchers can leverage plasma protein binding to create a systemic depot, thereby extending the therapeutic half-life and improving target tissue penetration.
References
-
The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody Source: American Chemical Society (ACS) URL:[Link]
-
The urinary metabolic profile of diethylene glycol methyl ether and triethylene glycol methyl ether in Sprague-Dawley rats Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The urinary metabolic profile of diethylene glycol methyl ether and triethylene glycol methyl ether in Sprague-Dawley rats and the role of the metabolite methoxyacetic acid in their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(Benzyloxymethyl)tri(ethylene glycol)
As a Senior Application Scientist, establishing a robust safety and operational framework for handling specialized reagents is critical for both personnel safety and experimental integrity.
1-(Benzyloxymethyl)tri(ethylene glycol) —commonly referred to as Triethylene glycol monobenzyl ether or Benzyl-PEG3-OH (CAS: 55489-58-2)—is a versatile PEGylated linker widely utilized in drug development, PROTAC synthesis, and bioconjugation. While it is generally classified as a non-hazardous substance under the Globally Harmonized System (GHS)[1], its chemical architecture demands specific handling paradigms that go beyond basic safety data sheet (SDS) recommendations.
This guide provides a comprehensive, self-validating operational protocol for handling this compound, focusing on the causality behind Personal Protective Equipment (PPE) selection, peroxide mitigation, and lifecycle management.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To design an effective PPE and handling strategy, we must first understand the molecular vulnerabilities of Benzyl-PEG3-OH. The molecule consists of a triethylene glycol backbone terminated by a benzyl ether group.
The Hidden Hazard: The primary risk associated with this compound is not acute toxicity, but radical-mediated autoxidation . When exposed to atmospheric oxygen, heat, or ultraviolet light, the ether linkages undergo autoxidation to form hydroperoxides[2]. If these peroxides are allowed to accumulate—especially if the solvent is subjected to evaporative concentration or distillation—they pose a severe explosion hazard[3]. Therefore, our entire PPE and operational workflow is designed around mitigating chemical exposure while strictly controlling the compound's exposure to ambient air.
Quantitative Chemical & Safety Profile
| Property / Parameter | Specification |
| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) |
| CAS Number | 55489-58-2 |
| Molecular Weight | 240.3 g/mol |
| Physical State | Viscous Liquid |
| Peroxide Safety Threshold | < 1.0 meq/kg (Requires periodic testing)[2] |
| GHS Classification | Not a dangerous substance or mixture[1] |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient when handling amphiphilic PEG derivatives. Because PEG molecules can act as permeation enhancers, they can facilitate the transport of other potentially toxic laboratory chemicals across the dermal barrier. The following PPE matrix is mandatory, with specific causality driving each requirement:
| PPE Category | Specification | Causality & Scientific Rationale |
| Hand Protection | Nitrile rubber gloves (Minimum thickness: 0.11 mm, EN374 compliant)[1]. | Causality: Nitrile provides superior resistance to polar organic molecules and high-molecular-weight glycols compared to latex. It prevents dermal absorption of the amphiphilic PEG backbone, which could otherwise act as a carrier for co-solvents[4]. |
| Eye Protection | ANSI Z87.1 or EN 166 certified tightly fitting safety goggles[4]. | Causality: Benzyl-PEG3-OH is a viscous liquid. If splashed, viscous PEG derivatives adhere strongly to the ocular mucosa, causing severe mechanical irritation and making emergency eye irrigation highly difficult[4]. |
| Body Protection | Standard flame-resistant laboratory coat with fitted cuffs. | Causality: Prevents localized skin contamination and mitigates the risk of the compound acting as a dermal transport vehicle for other benchtop reagents. |
| Respiratory | N95/P100 or EN 143 Type P2 respirator (Only required if aerosolized)[1]. | Causality: The compound has an extremely low vapor pressure at ambient temperatures. However, mechanical agitation, sonication, or heating can generate inhalable mists that irritate the respiratory tract[1]. |
Operational Handling & Workflow Plan
To ensure experimental integrity and safety, the handling of Benzyl-PEG3-OH must follow a strict, self-validating workflow. You must validate the safety of the chemical (via peroxide testing) before subjecting it to operational stresses.
Caption: Workflow for the safe handling, peroxide testing, and storage of Benzyl-PEG3-OH.
Step-by-Step Handling Procedure
-
Preparation: Verify the date the container was first opened. If the container has been open for more than 3 months, it must be tested for peroxides before any handling occurs[3].
-
Environmental Control: Conduct all transfers inside a certified chemical fume hood to prevent the accumulation of any potential aerosolized particles[1].
-
Inert Transfer: Using a Schlenk line or a simple argon/nitrogen balloon setup, purge the headspace of the receiving vessel. Transfer the viscous liquid using a wide-bore syringe or pipette to minimize shear stress and aerosol generation.
-
Post-Operation Sealing: Immediately backfill the primary Benzyl-PEG3-OH container with inert gas (Argon or Nitrogen) before sealing. Store in a cool (2-8°C), dry, and dark environment to halt UV-catalyzed autoxidation[2].
Self-Validating Protocol: Iodometric Peroxide Testing
Because peroxide formation is a silent hazard in PEG-ethers, you must validate the purity of your reagent. This iodometric titration protocol provides a reliable, quantitative measure of peroxide concentration[2].
Reagents Required:
-
Solvent mixture: Isopropanol and Glacial Acetic Acid (1:1 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
Standardized Sodium Thiosulfate solution (0.01 N)
-
Starch indicator solution (1% w/v)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5.0 g of Benzyl-PEG3-OH into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of the Isopropanol/Acetic Acid solvent mixture and swirl gently until the viscous PEG is fully dissolved.
-
Reaction: Add 1 mL of the saturated KI solution. Purge the flask with Argon, stopper it immediately, and let it stand in complete darkness for exactly 15 minutes. (Causality: Light accelerates the breakdown of iodine, skewing the titration results).
-
Titration: If peroxides are present, the solution will turn yellow/brown. Titrate with 0.01 N Sodium Thiosulfate until the yellow color almost disappears.
-
Indicator Addition: Add 1 mL of starch indicator (solution turns dark blue/black). Continue titrating dropwise until the solution becomes completely colorless.
-
Calculation: Peroxide Value (meq/kg) = (Volume of Thiosulfate in mL × Normality × 1000) / Sample Weight in g. If the value exceeds 1.0 meq/kg, the solvent must be passed through basic alumina to remove peroxides or discarded as hazardous waste[2].
Spill Management and Disposal Plan
In the event of a spill, the viscous nature of Benzyl-PEG3-OH requires specific mechanical cleanup procedures rather than simple evaporation.
Spill Cleanup Protocol:
-
Containment: Immediately don full PPE (Nitrile gloves, goggles). Do not use water initially, as this will simply spread the amphiphilic compound.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like paper towels if peroxide presence is suspected[1].
-
Collection: Use a non-sparking tool to sweep up the saturated absorbent. Place it into a chemically resistant, sealable high-density polyethylene (HDPE) waste container[1].
-
Decontamination: Wash the spill surface thoroughly with warm water and laboratory detergent to remove the remaining slippery PEG residue[4].
Disposal Plan: Never flush Benzyl-PEG3-OH down the drain. The collected waste, including all contaminated gloves and absorbent materials, must be labeled as "Non-Hazardous Organic Waste - Contains Ether Linkages" and entrusted to a licensed chemical waste disposal facility in accordance with local and federal environmental regulations[1].
References
- Material Safety Data Sheet - Triethylene glycol monobenzyl ether.PI Chemicals Ltd.
- Polyethylene glycol derivatives SAFETY DATA SHEET.Creative PEGWorks.
- Purity Specifications for Research-Grade Tetraethylene Glycol Monoethyl Ether: A Technical Guide.BenchChem.
- Peroxide Forming Solvents.Sigma-Aldrich.
Sources
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
